N-(2-methylpropyl)deca-2,6,8-trienamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16) |
InChI Key |
BXOCHUWSGYYSFW-UHFFFAOYSA-N |
SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
density |
0.945-0.947 |
physical_description |
Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |
solubility |
Insoluble in water Soluble (in ethanol) |
Synonyms |
(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(2-methylpropyl)deca-2,6,8-trienamide, more commonly known as spilanthol or affinin, is the principal N-alkylamide isolated from plants of the Acmella oleracea species, among others.[1][2][3] Renowned for its diverse pharmacological activities, spilanthol has garnered significant interest for its analgesic, anti-inflammatory, local anesthetic, and diuretic properties.[3][4][5][] This technical guide provides an in-depth examination of the multifaceted mechanism of action of spilanthol, detailing its molecular targets and the signaling pathways it modulates. The information is compiled from a comprehensive review of preclinical studies, with a focus on providing structured data, detailed experimental protocols, and visual representations of its core biological activities to support further research and development.
Introduction to Spilanthol
Spilanthol is an unsaturated fatty acid amide with the chemical formula C₁₄H₂₃NO.[1] It is the primary bioactive compound responsible for the characteristic tingling and numbing sensation produced by the "toothache plant" (Acmella oleracea), which has a long history of use in traditional medicine for relieving pain.[3][4][7] Spilanthol is capable of permeating human skin and buccal mucosa, leading to both local and systemic pharmacological effects.[1][] Its broad spectrum of activity is attributed to its ability to interact with a variety of molecular targets, positioning it as a compound of interest for pharmaceutical and cosmetic applications.[2][]
Core Mechanisms of Action
Spilanthol exhibits a polypharmacological profile, engaging multiple targets to exert its effects. The primary mechanisms can be categorized into anti-inflammatory, analgesic/anesthetic, and neuromodulatory activities.
Anti-inflammatory Mechanism
The anti-inflammatory properties of spilanthol are well-documented and primarily stem from its ability to suppress key inflammatory mediators and signaling pathways.[9]
-
Inhibition of Nitric Oxide (NO) and iNOS Expression: Spilanthol significantly inhibits the production of nitric oxide in macrophages.[1][9] This effect is achieved by reducing the expression of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels, suggesting a transcriptional regulatory mechanism.[1][9]
-
Suppression of Inflammatory Transcription Factors: A critical aspect of spilanthol's anti-inflammatory action is its ability to inhibit the activation of a suite of pro-inflammatory transcription factors.[1][][9] This broad suppression prevents the transcription of numerous genes involved in the inflammatory cascade.
-
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Spilanthol has been shown to reduce the expression of COX-2, a key enzyme in the synthesis of prostaglandins involved in pain and inflammation.[5] Due to its structural similarity to arachidonic acid, a dual inhibitory effect on both COX and LOX pathways has been proposed, which would further contribute to its anti-inflammatory profile.[5]
Caption: Spilanthol's anti-inflammatory signaling pathway.
Analgesic and Local Anesthetic Mechanism
The local anesthetic and analgesic effects of spilanthol, particularly relevant to its traditional use for toothaches, are mediated through the modulation of ion channels and interaction with multiple neurotransmitter systems.
-
Ion Channel Modulation: Spilanthol is a known blocker of voltage-gated sodium (Na+) channels, a mechanism shared with conventional local anesthetics.[4] This action inhibits nerve impulse transmission and is central to its numbing effect. Additionally, spilanthol interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, which are key receptors in pain and sensation pathways.[2][4]
-
Interaction with Cannabinoid Receptors: In silico and in vivo studies suggest that spilanthol interacts with cannabinoid receptors CB1 and CB2.[4] The antihypertensive effects of spilanthol, which may be linked to its analgesic properties, are blocked by the CB1 antagonist rimonabant, supporting a functional interaction with the endocannabinoid system.[1]
-
Modulation of Neurotransmitter Systems: Spilanthol's analgesic activity involves the activation of several central and peripheral neurotransmitter systems. It has been shown to increase the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Furthermore, its effects are linked to the activation of opioidergic and serotoninergic systems.[2][4]
References
- 1. Spilanthol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characteristics of the Hydroethanolic Extract of Acmella oleracea (L) R. K. Jansen Flowers: ADME/Tox In Silico and In Vivo Antihypertensive and Chronic Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Spilanthol: A Technical Guide on Biological Activities and Pharmacological Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Spilanthol is a bioactive N-isobutylamide, primarily isolated from the plant Acmella oleracea (also known as Spilanthes acmella), a member of the Asteraceae family.[1][2] Traditionally referred to as the "toothache plant," its extracts have been used in folk medicine to treat ailments like toothaches, stomatitis, and skin disorders.[][4] Spilanthol is the principal compound responsible for the plant's characteristic pungent, tingling, and numbing sensation.[5][6] Modern pharmacological studies have revealed that spilanthol possesses a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, diuretic, and anti-obesity effects, making it a compound of significant interest for therapeutic development.[2][5] This document provides a comprehensive technical overview of the pharmacological properties of spilanthol, its mechanisms of action, quantitative data from key studies, and the experimental protocols used for its evaluation.
Pharmacological Activities and Mechanisms of Action
Spilanthol exerts its effects through multiple molecular pathways, positioning it as a multifaceted therapeutic agent. Its diverse activities are attributed to its ability to modulate key signaling cascades involved in inflammation, pain perception, and metabolic regulation.
Anti-inflammatory and Immunomodulatory Activity
Spilanthol has demonstrated potent anti-inflammatory properties both in vitro and in vivo. Its primary mechanism involves the suppression of pro-inflammatory mediators by targeting critical signaling pathways.
Mechanism of Action: Spilanthol significantly inhibits the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[4][7] This effect is largely mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] In lipopolysaccharide (LPS)-stimulated macrophages, spilanthol prevents the phosphorylation of the cytoplasmic inhibitor-κB (IκB), thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[4][7] The inhibition of NF-κB subsequently suppresses the transcription of numerous downstream inflammatory genes, including iNOS, Cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][9]
Furthermore, spilanthol modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Studies have shown it can suppress the phosphorylation of JNK and p38 kinases, which are crucial for the expression of inflammatory mediators.[9][10] This dual inhibition of NF-κB and MAPK pathways underscores its robust anti-inflammatory potential.[9][11]
References
- 1. Spilanthol - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Isolation of Affinin from Acmella oleracea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acmella oleracea (L.) R.K. Jansen, a member of the Asteraceae family, is a tropical herb recognized globally for its diverse applications in traditional medicine, cuisine, and modern cosmetics.[1][2][3] Commonly known as the "toothache plant" or "jambú," its most notable characteristic is the pungent, tingling, and numbing sensation produced upon consumption, which is attributed to its primary bioactive constituent: affinin, more commonly known as spilanthol.[2][4][5]
Spilanthol is a potent N-alkylamide—specifically (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide—responsible for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, insecticidal, and antimicrobial effects.[5][6] Its ability to inhibit facial muscle contractions has also led to its use as a "natural Botox" in anti-wrinkle and anti-aging cosmetic formulations.[6][7] Given the significant commercial and scientific interest, efficient and scalable methods for its extraction and purification are of paramount importance. This technical guide provides an in-depth overview of the natural distribution of spilanthol in Acmella oleracea and details the key methodologies for its isolation and purification.
Natural Sources and Distribution of Affinin (Spilanthol)
Affinin is present in various parts of the Acmella oleracea plant, including the leaves, stems, and roots. However, its concentration is highest in the characteristic discoid flower heads.[1][8] The accumulation of spilanthol can be influenced by cultivation conditions, such as soil type and fertilization methods, as well as the geographic origin of the plant.[8] The aerial parts of the plant are typically harvested for commercial extraction.[6][7]
Quantitative analyses have confirmed the variable distribution of spilanthol. While specific concentrations can vary significantly, studies consistently report the flower heads as the most abundant source.
Table 1: Distribution and Concentration of Affinin (Spilanthol) in Acmella oleracea
| Plant Part | Concentration (per dry weight) | Method of Quantification | Reference |
|---|---|---|---|
| Leaves (in vivo plants) | 2704 µg/g | HPLC-UV | [9] |
| Leaves (in vitro plants) | 3294 µg/g | HPLC-UV | [9] |
| Flower Heads | Highest concentration reported | General Observation | [1] |
| Aerial Parts (unspecified) | High content reported | NMR, HPLC-MS/MS |[6][7] |
Isolation and Purification Methodologies
The isolation of spilanthol from A. oleracea is a multi-step process involving an initial extraction from the plant matrix, followed by one or more purification stages to achieve the desired purity.
Extraction Techniques
The lipophilic nature of spilanthol allows for its extraction using a range of organic solvents and techniques, from traditional methods to modern, "green" alternatives.
-
Conventional Solvent Extraction : Maceration and Soxhlet extraction using solvents like ethanol, methanol, or hexane are widely employed.[9][10] Methanol maceration, for instance, has been effectively used to generate crude extracts for further purification.[11]
-
Assisted Extraction : To improve efficiency, modern techniques such as ultrasound-assisted extraction (UAE) and supercritical CO2 extraction are utilized.[9][10] Supercritical fluid extraction is particularly noted for its ability to yield clean extracts by manipulating temperature and pressure.[9]
-
Green Extraction : In line with sustainable chemistry principles, Natural Deep Eutectic Solvents (NADES) have emerged as effective green alternatives to volatile organic solvents.[10][12] A combination of choline chloride and 1,2-propanediol has demonstrated extraction yields comparable to that of ethanol.[13]
Table 2: Comparison of Selected Extraction Methods for Affinin from A. oleracea
| Extraction Method | Solvent System | Key Conditions | Resulting Yield/Concentration | Reference(s) |
|---|---|---|---|---|
| Maceration | Methanol | Room temperature, 30 days | High yield in crude extract | [11] |
| Ultrasonication | Ethanol:Hexane (3:7, v/v) | 50 °C, 30 min | Effective for initial extraction | [9] |
| Supercritical Fluid Extraction | CO₂ with ethanol/water co-solvents | Varied pressure/temperature | Selective extraction achieved | [9] |
| NADES Extraction | Choline Chloride:1,2-Propanediol (1:2) + 20% water | 50 °C, 60 min | 244.58 µg/mL | [13] |
| Reference Extraction | Ethanol | 50 °C, 60 min | 245.93 µg/mL |[13] |
Purification Techniques
Crude extracts of A. oleracea contain a complex mixture of compounds, including other N-alkylamides, chlorophyll, lipids, and phenolics.[14] Achieving high-purity spilanthol requires robust purification strategies.
-
Liquid-Liquid Partitioning : A fundamental step to separate compounds based on their differential solubility in immiscible solvents. An extract solubilized in a methanol/water mixture can be partitioned against hexane and dichloromethane to enrich the spilanthol content, with dichloromethane fractions yielding purities approaching 100%.[11]
-
Chromatography : Various chromatographic methods are central to purification.
-
Thin-Layer Chromatography (TLC) : Used for both analytical monitoring and preparative scale purification, often with a mobile phase like hexane:ethyl acetate (2:1, v/v).[9]
-
Column Chromatography : Employs stationary phases like silica gel or Sephadex LH-20 for fractionation.[9]
-
High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative scale HPLC on C18 columns are used for final polishing and isolation.[9]
-
Centrifugal Partition Chromatography (CPC) : A liquid-liquid chromatography technique that has been successfully used to purify spilanthol.[9][15]
-
-
Solid-Phase Extraction (SPE) : A simple and green method for purifying spilanthol from both ethanolic and NADES extracts. Using a C18 stationary phase and eluting with aqueous ethanol solutions (e.g., 52% ethanol) can effectively remove polar impurities and yield spilanthol with purities exceeding 90%.[10]
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and purification of spilanthol, combining common and effective techniques described in the literature.
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol is adapted from methodologies involving solvent extraction followed by fractionation.[11]
-
Preparation of Plant Material : Air-dry the flower heads of Acmella oleracea in the shade. Once fully dried, grind the material into a coarse powder using a mechanical grinder.
-
Maceration : Submerge 100 g of the powdered plant material in 1 L of 99.8% methanol in a sealed container. Allow the mixture to macerate for 30 days at room temperature with occasional agitation.
-
Filtration and Concentration : After the maceration period, filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude methanolic extract.
-
Solubilization : Dissolve the crude extract residue in a methanol/water solution (8:2, v/v).
-
Liquid-Liquid Partitioning :
-
Transfer the solution to a separatory funnel and perform successive extractions with n-hexane. Combine the hexane fractions.
-
Subsequently, perform successive extractions on the remaining aqueous layer with dichloromethane. Combine the dichloromethane fractions.
-
The dichloromethane fraction will be highly enriched with spilanthol (purity can approach 100%).[11]
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This green purification protocol is adapted from a method developed for purifying spilanthol from ethanolic extracts.[10]
-
Column Preparation : Use a C18 SPE column. Activate the column by passing 150 mL of ethanol, followed by equilibration with 150 mL of 52% aqueous ethanol (v/v).
-
Sample Loading : Dissolve a pre-cleaned ethanolic extract (e.g., the dichloromethane fraction from Protocol 1, after solvent exchange) in 52% ethanol and load it onto the equilibrated SPE column.
-
Fractionation : Elute the column with 52% aqueous ethanol (v/v), collecting 10 mL fractions sequentially.
-
Analysis and Pooling : Analyze each fraction for spilanthol content and purity using HPLC-DAD. Pool the fractions with the highest purity.
-
Final Purification Step : For all pooled samples, purity can be further increased by removing any non-soluble substances from the organic solutions.[10] This method can yield individual fractions with purity as high as 94.15%.[10]
Workflows and Biosynthetic Pathways
Visualizing the experimental and biological processes provides a clear framework for understanding the isolation and origin of affinin.
Caption: General experimental workflow for the isolation and purification of affinin.
N-alkylamides like spilanthol are fatty acid amides. Their biosynthesis involves the condensation of a fatty acid chain with a decarboxylated amino acid, forming the characteristic amide bond.[8]
Caption: Generalized biosynthetic pathway for N-alkylamides like affinin (spilanthol).
Characterization and Quantification
Once isolated, the identity and purity of spilanthol must be confirmed. A combination of analytical techniques is typically employed:
-
HPLC with UV/DAD detection : The most common method for quantification, typically detecting spilanthol at a wavelength of 237 nm.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly sensitive and specific method used for confirmation of identity and for precise quantification, especially at low concentrations (LOQ ≈ 1 ng/mL).[6][7]
-
Nuclear Magnetic Resonance (NMR) : 1H-NMR spectroscopy is used for structural elucidation and can also serve as a primary method for quantification without the need for a reference standard.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Also used to identify spilanthol, particularly in fractions from less polar solvents like hexane and dichloromethane.[11]
References
- 1. mecklenburghsquaregarden.org.uk [mecklenburghsquaregarden.org.uk]
- 2. doc-developpement-durable.org [doc-developpement-durable.org]
- 3. Acmella_oleracea [chemeurope.com]
- 4. Acmella oleracea L. [ASTERACEAE] - Department of Pharmacy [mn.uio.no]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sciencevision.org [sciencevision.org]
- 15. proceedings.science [proceedings.science]
An In-depth Technical Guide to the Physicochemical Properties of (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol, is a bioactive fatty acid amide found in various plants, most notably Acmella oleracea.[1] It is the compound primarily responsible for the characteristic tingling, numbing, and pungent sensation of the plant, which has led to its traditional use as a local anesthetic.[2] Spilanthol has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, analgesic, vasorelaxant, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of spilanthol, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of spilanthol is presented in the tables below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₃NO | [2][5] |
| Molecular Weight | 221.34 g/mol | [2][5] |
| CAS Number | 25394-57-4 | [2] |
| Appearance | Colorless to yellowish-brown clear liquid to solid | [6] |
| Melting Point | 23 °C | [4] |
| Boiling Point | 160-165 °C at 0.3-0.5 mmHg | [4] |
| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [4] |
Table 2: Solubility and Lipophilicity
| Property | Value | Reference |
| Water Solubility | 13.32 mg/L at 25 °C (Estimated) | [2] |
| Solubility in Organic Solvents | Soluble in alcohol, n-hexane, ethanol, methanol, dichloromethane, petroleum ether, and ethyl acetate.[7][8] | |
| logP (Octanol-Water Partition Coefficient) | 3.284 (Estimated) | [6] |
| XLogP3 | 3.6 | [9] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for reproducible research. Below are protocols for melting point determination, solubility assessment, lipophilicity measurement via RP-HPLC, and spectroscopic analysis.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which spilanthol transitions from a solid to a liquid state.
Materials:
-
Spilanthol sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Thermometer
-
Spatula
-
Porous plate
Procedure:
-
Place a small amount of the spilanthol sample on a clean, dry porous plate.
-
Use a spatula to crush the sample into a fine powder.
-
Introduce the powdered sample into the open end of a capillary tube.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, when the temperature is within 15-20 °C of the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[10][11][12]
-
Repeat the measurement with a fresh sample and a new capillary tube to ensure accuracy.
Solubility Assessment
Objective: To qualitatively and quantitatively determine the solubility of spilanthol in various solvents.
Materials:
-
Spilanthol sample
-
A selection of solvents (e.g., water, ethanol, methanol, n-hexane, dichloromethane)
-
Vials or test tubes with caps
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system for quantitative analysis
Procedure: Qualitative Assessment:
-
Add a small, known amount of spilanthol (e.g., 1-2 mg) to a vial containing 1 mL of the test solvent.
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
Quantitative Assessment (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of spilanthol to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of spilanthol using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[7][8][13]
Lipophilicity (logP) Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To estimate the octanol-water partition coefficient (logP) of spilanthol using RP-HPLC. This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[14][15]
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water
-
Spilanthol sample
-
A series of standard compounds with known logP values
-
Methanol or another suitable solvent for sample preparation
Procedure:
-
Preparation of Standards and Sample: Prepare stock solutions of spilanthol and the standard compounds in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Data Acquisition: Inject the standard solutions and the spilanthol solution into the HPLC system and record the retention times (t_R).
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time (retention time of an unretained compound).
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values. A linear regression analysis will yield a calibration equation.
-
Determination of logP for Spilanthol: Using the retention time of spilanthol, calculate its log k' and then use the calibration equation to determine its logP value.[14][18]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are crucial for the structural elucidation and confirmation of spilanthol.[17][19][20] Spectra are typically recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of spilanthol.[21][22][23] The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺. Analysis of the fragmentation pattern can provide further structural information.[22]
Signaling Pathways and Biological Activities
Spilanthol exerts its biological effects through modulation of various signaling pathways. Understanding these mechanisms is critical for its development as a therapeutic agent.
Vasodilation Signaling Pathway
Spilanthol induces vasodilation through multiple pathways, including the activation of gasotransmitters (NO, H₂S, CO) and the prostacyclin signaling pathway.[1] It is suggested to act on endothelial non-CB1/non-CB2 cannabinoid receptors and TRP channels.[1][24]
Caption: Proposed signaling pathways for spilanthol-induced vasodilation.
Anti-inflammatory Signaling Pathway
Spilanthol exhibits anti-inflammatory properties by suppressing the NF-κB and MAPK signaling pathways.[3][9] This leads to a reduction in the expression of pro-inflammatory mediators such as COX-2, iNOS, and various cytokines.[2][3][4]
Caption: Spilanthol's anti-inflammatory mechanism via NF-κB and MAPK inhibition.
Metabolic Regulation via AMPK Signaling
Spilanthol has been shown to regulate lipid metabolism by activating AMP-activated protein kinase (AMPK), which in turn suppresses lipogenesis.[25]
Caption: Spilanthol's role in metabolic regulation through the AMPK pathway.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of (2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide (spilanthol), along with standardized experimental protocols for their determination. The visualization of its key signaling pathways offers insights into its mechanisms of action, highlighting its potential for further research and development in the pharmaceutical and nutraceutical industries. The provided data and methodologies serve as a valuable resource for scientists and professionals engaged in the study and application of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Spilanthol - Wikipedia [en.wikipedia.org]
- 3. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. spilanthol [flavscents.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. davjalandhar.com [davjalandhar.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen [ouci.dntb.gov.ua]
- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Endothelial TRP channels and cannabinoid receptors are involved in affinin-induced vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Stereochemistry and Isomeric Forms of Spilanthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spilanthol, a bioactive N-alkylamide primarily isolated from Acmella oleracea, is renowned for its diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. The stereochemistry of spilanthol, particularly the geometry of its three double bonds, plays a crucial role in its biological efficacy. This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of spilanthol, presenting a compilation of quantitative data on their biological activities, detailed experimental protocols for their separation and characterization, and visual representations of the key signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Spilanthol, with the IUPAC name (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is the most abundant and biologically active isomer found in nature[1][2][3]. Its characteristic tingling and numbing sensation has led to the traditional use of Acmella oleracea (toothache plant) for oral analgesia[3]. Beyond its local anesthetic effects, spilanthol exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug discovery and development[3].
The presence of three double bonds in the decatrienamide chain gives rise to several geometric isomers. While the (2E,6Z,8E)-isomer is the most studied, other isomers, such as the all-E form, have been synthesized and are known to exist in synthetic mixtures[1]. Understanding the stereochemistry of spilanthol and the biological activities of its various isomers is critical for the targeted development of novel therapeutics and other bioactive products.
Stereochemistry and Isomeric Forms of Spilanthol
The chemical structure of spilanthol is characterized by a ten-carbon fatty acid chain with three double bonds, connected to an isobutyl amine via an amide linkage. The geometry of these double bonds dictates the isomeric form of the molecule.
-
Natural Spilanthol ((2E,6Z,8E)-isomer): This is the most common and biologically active isomer found in plant extracts. Its structure has been confirmed through various spectroscopic techniques and total synthesis[1].
-
All-E-Spilanthol ((2E,6E,8E)-isomer): This isomer has been synthesized and is often present as a byproduct in synthetic preparations of spilanthol[1].
-
Other Geometric Isomers: Other isomers, such as those with (Z)-configurations at the 2nd and 8th positions, are also possible and have been identified in synthetic mixtures. For instance, one synthetic route was reported to yield a mixture containing 78% of the desired (2E,6Z,8E)-isomer, 18% of the all-E isomer, and 4% of the (2E,6Z,8Z)-isomer[1].
The specific stereochemistry of spilanthol is crucial for its biological activity. The comparison of the melting point, infrared spectra, and biological activity of the synthesized (2E,6Z,8E)-trienamide with the natural product confirmed this to be the correct and most active stereochemistry[1].
Biological Activities of Spilanthol Isomers
While extensive research has been conducted on the biological activities of naturally occurring spilanthol ((2E,6Z,8E)-isomer), there is limited publicly available quantitative data directly comparing the potency of its different geometric isomers. The following tables summarize the available quantitative data for the primary isomer.
Table 1: Insecticidal Activity of (2E,6Z,8E)-Spilanthol
| Target Organism | Bioassay | Potency (LC₅₀) | Reference |
| Plutella xylostella (Diamondback Moth) | Larval toxicity | 1.49 g/L | [2] |
Table 2: Analgesic Activity of (2E,6Z,8E)-Spilanthol
| Animal Model | Bioassay | Potency (ED₅₀) | Reference |
| Mice | Acetic acid-induced writhing | 6.98 mg/kg (oral) | [1] |
Table 3: Anti-inflammatory Activity of (2E,6Z,8E)-Spilanthol
| Cell Line | Assay | Potency (IC₅₀) | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | Not explicitly stated, but significant inhibition observed at 90 µM and 180 µM. | [4] |
Note: The lack of comparative data for other isomers highlights a significant gap in the current understanding of spilanthol's structure-activity relationship and presents an opportunity for future research.
Experimental Protocols
Isolation and Separation of Spilanthol Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation of spilanthol isomers from a plant extract. Optimization of the mobile phase and gradient may be required depending on the specific isomeric mixture.
Objective: To separate geometric isomers of spilanthol from a crude plant extract.
Materials:
-
Crude spilanthol extract (e.g., ethanolic extract of Acmella oleracea flowers)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. An example of a starting condition is a mixture of 93:7 (v/v) acetonitrile:water[5]. The gradient can be optimized to achieve better separation of isomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 228.5 nm, which is the maximum UV absorption for spilanthol[1].
-
Injection Volume: 10-20 µL.
-
-
Isomer Collection: Collect the fractions corresponding to the different peaks eluting from the column. The elution order of the isomers will depend on their polarity, with less polar isomers generally eluting earlier in a reversed-phase system.
-
Concentration: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated isomers.
Characterization of Spilanthol Isomers
NMR is a powerful tool for elucidating the stereochemistry of spilanthol isomers. The coupling constants (J values) of the olefinic protons are particularly informative for determining the E or Z configuration of the double bonds.
Objective: To determine the geometric configuration of the double bonds in isolated spilanthol isomers.
Materials:
-
Isolated spilanthol isomer
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (¹H and ¹³C capabilities)
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the isolated isomer in approximately 0.5 mL of CDCl₃.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Analyze the chemical shifts and coupling constants of the olefinic protons. For a trans (E) double bond, the coupling constant between the vicinal protons is typically in the range of 12-18 Hz. For a cis (Z) double bond, the coupling constant is usually in the range of 6-12 Hz.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
Analyze the chemical shifts of the olefinic carbons. The chemical shifts can also provide clues about the stereochemistry of the double bonds.
-
-
2D NMR Analysis: Techniques such as COSY, HSQC, and HMBC can be used to confirm the proton and carbon assignments and further elucidate the structure.
GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers, which aids in their identification.
Objective: To confirm the molecular weight and analyze the fragmentation pattern of spilanthol isomers.
Materials:
-
Isolated spilanthol isomer
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the isolated isomer in a volatile organic solvent (e.g., ethanol or hexane).
-
GC-MS Conditions:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Column and Temperature Program: Use a non-polar capillary column. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Determine the retention time of the isomer.
-
Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The fragmentation pattern can provide structural information, although it may not always be sufficient to differentiate between geometric isomers without reference standards.
-
Signaling Pathways
The anti-inflammatory activity of spilanthol is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory gene expression. Spilanthol has been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by Spilanthol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Spilanthol has been demonstrated to suppress the phosphorylation of key MAPK proteins.
Caption: Inhibition of the MAPK signaling pathway by Spilanthol.
Conclusion
Spilanthol is a multifaceted bioactive compound with significant therapeutic potential. Its stereochemistry, particularly the (2E,6Z,8E)-configuration, is integral to its potent biological activities. This technical guide has provided a comprehensive overview of the isomeric forms of spilanthol, a summary of the available quantitative data on their bioactivities, detailed experimental protocols for their analysis, and a visual representation of their mechanism of action. While the data on the primary isomer is substantial, further research is warranted to elucidate the specific biological activities of the other geometric isomers. A deeper understanding of the structure-activity relationships of spilanthol isomers will undoubtedly pave the way for the development of more potent and selective therapeutic agents and other valuable products.
References
- 1. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. WO2018018113A1 - Method for producing spilanthol and analogues, thus produced spilanthol and analogues - Google Patents [patents.google.com]
- 5. aablocks.com [aablocks.com]
Unraveling the Molecular Architecture of N-Alkylamides in Spilanthes: A Technical Guide to their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylamides (NAAs) from Spilanthes species, most notably spilanthol, are a class of bioactive secondary metabolites renowned for their pungent taste and diverse pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of these valuable compounds, offering a comprehensive resource for researchers and professionals in drug development and natural product chemistry. The biosynthesis of N-alkylamides is a multi-step process involving the convergence of fatty acid and amino acid metabolism. This document will detail the proposed pathway, present quantitative data on NAA accumulation, outline key experimental protocols for their study, and provide visual representations of the core biochemical processes.
The Biosynthetic Pathway of N-Alkylamides: A Deduced Route
The biosynthesis of N-alkylamides in Spilanthes is believed to proceed through the condensation of a fatty acid moiety with an amine group derived from a decarboxylated amino acid. While the complete enzymatic machinery has not been fully elucidated in Spilanthes, a putative pathway can be constructed based on known biochemical reactions in plants.[1]
The pathway can be broadly divided into two main branches:
-
The Fatty Acid Arm: This branch involves the synthesis and modification of unsaturated fatty acids, which form the backbone of the N-alkylamide structure.
-
The Amine Arm: This branch focuses on the generation of the amine moiety, typically through the decarboxylation of an amino acid.
The final step involves the joining of these two precursors, a reaction likely catalyzed by an N-acyltransferase.
I. The Fatty Acid Arm: Formation of the Acyl Moiety
The acyl chain of Spilanthes N-alkylamides is derived from common unsaturated fatty acid precursors such as oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3).[2][3][4][5] These fatty acids are synthesized in the plastids and endoplasmic reticulum through a series of enzymatic steps.
Key Enzymatic Steps:
-
De Novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0), from acetyl-CoA by the fatty acid synthase (FAS) complex.[6][7]
-
Desaturation: Stearoyl-ACP is then desaturated by stearoyl-ACP desaturase (SAD) to produce oleoyl-ACP (18:1).[2][8]
-
Further Desaturation: Subsequent desaturation steps are catalyzed by fatty acid desaturases (FADs) , such as FAD2 and FAD3, which introduce additional double bonds to create linoleic acid (18:2) and α-linolenic acid (18:3), respectively.[2][8][9][10] These enzymes are often located in the endoplasmic reticulum.[4][5]
-
Chain Modification: The C18 fatty acids can undergo further modifications, including chain shortening or elongation, and the introduction of triple bonds (acetylenic groups) by specialized enzymes like acetylenases, which are divergent forms of FAD2.[11][12]
The following diagram illustrates the proposed pathway for the formation of the unsaturated fatty acid precursors.
II. The Amine Arm: Generation of the Amine Moiety
The amine component of N-alkylamides is thought to originate from the decarboxylation of amino acids.[1] For instance, the common isobutylamide moiety found in many Spilanthes NAAs is likely derived from valine.
Key Enzymatic Steps:
-
Amino Acid Decarboxylation: An aromatic L-amino acid decarboxylase (AADC) or a similar decarboxylase enzyme catalyzes the removal of the carboxyl group from an amino acid (e.g., valine, leucine, phenylalanine) to produce the corresponding amine (e.g., isobutylamine).[13][14][15] These enzymes typically require pyridoxal-5'-phosphate (PLP) as a cofactor.
The diagram below depicts the general reaction for the formation of the amine precursor.
III. The Final Condensation Step
The final step in the biosynthesis of N-alkylamides is the condensation of the activated fatty acid (as an acyl-CoA or other activated derivative) with the amine. This reaction is likely catalyzed by an N-acyltransferase .[16]
Key Enzymatic Step:
-
N-Acylation: An N-acyltransferase facilitates the formation of an amide bond between the acyl-CoA and the amine, releasing Coenzyme A. While specific N-acyltransferases for NAA biosynthesis in Spilanthes have not been characterized, enzymes of the BAHD acyltransferase superfamily are known to catalyze similar reactions in other plants.[17]
The following diagram illustrates the final condensation reaction.
Quantitative Data on N-Alkylamide Content
The concentration of N-alkylamides, particularly spilanthol, varies significantly depending on the Spilanthes species, the plant part, and the developmental stage. The flower heads generally contain the highest concentration of these compounds.
| Plant Material | N-Alkylamide | Concentration | Reference |
| Spilanthes acmella Flower Heads | Spilanthol | 88.8% of total N-alkylamides | [18] |
| Spilanthes acmella Flower Heads | Spilanthol | 4.84% (in bud capitulum stage) | [1] |
| Spilanthes acmella Roots | Spilanthol | 1.39% (in two-month-old plants) | [1] |
| Spilanthes acmella Shoots | Spilanthol | 1.25% (in one and two-month-old plants) | [1] |
| Spilanthes acmella Leaves | Spilanthol | 0.61% (in young stage) | [1] |
| Spilanthes acmella Hairy Roots | Spilanthol | 0.134% | [19] |
Experimental Protocols
I. Extraction of N-Alkylamides from Spilanthes
Objective: To extract N-alkylamides from Spilanthes acmella plant material for qualitative and quantitative analysis.
Materials:
-
Fresh or dried Spilanthes acmella plant material (e.g., flower heads)
-
Ethanol (≥75%)[20]
-
Grinder or mortar and pestle
-
Beakers and flasks
-
Shaker or sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Grind the plant material to a fine powder.
-
Suspend the powdered material in ethanol (e.g., 1:10 w/v).
-
Agitate the mixture using a shaker or sonicator for a specified period (e.g., 1-2 hours) at room temperature.
-
Separate the extract from the solid plant material by filtration or centrifugation.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
Store the crude extract at -20°C for further analysis.[20]
II. Quantification of Spilanthol by HPLC-ESI-MS
Objective: To quantify the concentration of spilanthol in a Spilanthes extract using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry.[18][20][21][22]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: An ESI-MS system operated in positive ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of spilanthol.
Protocol:
-
Prepare a stock solution of purified spilanthol of known concentration.
-
Create a series of standard solutions by diluting the stock solution to generate a calibration curve.
-
Dilute the crude Spilanthes extract to a concentration within the linear range of the calibration curve.
-
Inject the standard solutions and the diluted extract into the HPLC-ESI-MS system.
-
Integrate the peak area of spilanthol in both the standards and the sample.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of spilanthol in the sample by interpolating its peak area on the calibration curve.
III. Induction of Hairy Root Cultures of Spilanthes acmella
Objective: To establish hairy root cultures of Spilanthes acmella for the in vitro production of N-alkylamides.[19][23][24][25][26]
Materials:
-
Spilanthes acmella explants (e.g., leaf discs, nodal segments)
-
Agrobacterium rhizogenes strain (e.g., ATCC 15834)
-
MS (Murashige and Skoog) basal medium
-
Sucrose
-
Cefotaxime
-
Petri dishes
-
Sterile water
Protocol:
-
Culture Agrobacterium rhizogenes in a suitable liquid medium overnight.
-
Sterilize the Spilanthes acmella explants.
-
Wound the explants and inoculate them with the Agrobacterium suspension for 30 minutes.
-
Blot the explants dry on sterile filter paper.
-
Co-cultivate the explants on hormone-free MS medium in the dark for 2-3 days.
-
Transfer the explants to fresh MS medium containing cefotaxime (to eliminate the bacteria) and incubate under a light/dark cycle.
-
Observe for the emergence of hairy roots from the wound sites.
-
Excise the hairy roots and subculture them on fresh hormone-free MS medium.
The following diagram illustrates a general workflow for the analysis of N-alkylamides from Spilanthes.
Conclusion and Future Directions
The biosynthesis of N-alkylamides in Spilanthes species is a fascinating example of the interplay between primary and secondary metabolism in plants. While a putative pathway has been deduced, significant research is still required to fully characterize the enzymes involved and their regulation. The identification and characterization of the specific fatty acid desaturases, amino acid decarboxylases, and N-acyltransferases from Spilanthes will be crucial for a complete understanding of this pathway. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of these valuable pharmacologically active compounds, for instance, through metabolic engineering in microbial or plant-based systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the rich biochemistry of Spilanthes and to unlock the full potential of its unique N-alkylamides.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 3. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csun.edu [csun.edu]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 9. Fatty Acid Desaturases [flipper.diff.org]
- 10. iubmb.org [iubmb.org]
- 11. Diversity of Δ12 Fatty Acid Desaturases in Santalaceae and Their Role in Production of Seed Oil Acetylenic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatic amino acid decarboxylase is involved in volatile phenylacetaldehyde production in loquat (Eriobotrya japonica) flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aromatic L-amino acid decarboxylases: mechanistic features and microbial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Evolutionarily Distinct BAHD N-Acyltransferases Are Responsible for Natural Variation of Aromatic Amine Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. afjbs.com [afjbs.com]
- 20. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. An Efficient Method for the Genetic Transformation of Acmella oleracea L. (Spilanthes acmella Linn.) with Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. plantcelltechnology.com [plantcelltechnology.com]
- 26. Frontiers | Hairy Root Cultures—A Versatile Tool With Multiple Applications [frontiersin.org]
Toxicological Profile of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol or Affinin, is a bioactive fatty acid amide predominantly isolated from Acmella oleracea and Heliopsis longipes. Renowned for its traditional use as a local anesthetic and analgesic, spilanthol is now under scientific scrutiny for a range of pharmacological applications, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of spilanthol, consolidating data on acute and chronic toxicity, cytotoxicity, genotoxicity, and reproductive effects. Detailed experimental protocols for key toxicological assays are provided, and relevant biological pathways are illustrated to support further research and development.
Chemical and Physical Properties
This compound is the preferred IUPAC name for this compound.[1][2] It is also widely known by its synonyms, Spilanthol and Affinin.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 25394-57-4 | [1][2] |
| Molecular Formula | C₁₄H₂₃NO | [4][5] |
| Molecular Weight | 221.34 g/mol | [4][5] |
| Appearance | Clear, colorless to yellowish-brown oil or semi-solid | [6] |
| Solubility | Insoluble in water; Soluble in alcohol | [6] |
Toxicological Data
The toxicological data for spilanthol is summarized in the following tables, covering acute toxicity, cytotoxicity, and genotoxicity.
Table 2.1: Acute Toxicity
| Test | Species | Route | Value | Remarks | Reference(s) |
| LD₅₀ | Mouse | Oral | 4378 mg/kg | Behavioral effects such as tremor and altered sleep time were observed. | [7] |
| LD₅₀ | ICR Mouse | Not Specified | 113 mg/kg | Significantly higher than the doses required for antinociception. | [8] |
| LD₅₀ | Zebrafish (Danio rerio) | Oral (for hydroethanolic extract) | 148.42 mg/kg | Spilanthol is the main component of the extract. | [8] |
| LC₅₀ | Zebrafish (Danio rerio) | Immersion (for hydroethanolic extract) | 320 µg/L | Spilanthol is the main component of the extract. | [8] |
| Dermal Toxicity | Not Determined | - | - | - | [7] |
| Inhalation Toxicity | Not Determined | - | - | - | [7] |
Table 2.2: Cytotoxicity
| Cell Line | Assay | IC₅₀ (µg/mL) | Reference(s) |
| HEK293 (Human Embryonic Kidney) | MTT | 260 | [1][9] |
| NHF-A12 (Normal Human Fibroblast) | Not Specified | 166.0 | [9] |
| MDA-MB-231 (Human Breast Cancer) | Not Specified | 526.2 | [9] |
| Human Gastric Cancer Cells | MTT | Cytotoxic effect observed | [7][10][11] |
Table 2.3: Genotoxicity
| Test | System | Strains | Concentration | Result | Reference(s) |
| Ames Test | Salmonella typhimurium (with and without S9 activation) | TA98, TA100, TA102 | 12.5, 25, 50 µ g/plate | Not Mutagenic | [3][5][6] |
| Antimutagenicity | Salmonella typhimurium | TA98, TA102 | 25, 50 µ g/plate | Showed antimutagenic effects against 2-aminoanthracene and norfloxacin. | [3][5] |
Summary of Other Toxicological Endpoints
-
Chronic Toxicity: A 60-day study in male Wistar rats administered a hydroethanolic extract of Acmella oleracea (containing 97.7% spilanthol) orally at 100 mg/kg showed no signs of toxicity or significant histopathological changes.[12]
-
Reproductive and Developmental Toxicity: In a study on zebrafish, oral administration of spilanthol (3 mg/kg) to both male and female fish resulted in the interruption of spawning and a reduction in mature germ cells.[13] Treatment of the parent generation with spilanthol led to embryo lethality but did not show teratogenic effects.[13]
-
Dermal Toxicity and Sensitization: While formal dermal toxicity studies are lacking, spilanthol is known to permeate the skin.[10][13] In a study on mice with DNCB-induced atopic dermatitis, topical application of spilanthol (5 mg/kg and 10 mg/kg) ameliorated allergic inflammation and did not show signs of liver or kidney toxicity.[1]
-
In Silico Toxicology Predictions: An in silico analysis predicted that some metabolites of spilanthol might have mutagenic potential. One predicted metabolite, M35, was suggested to be potentially nephrotoxic and carcinogenic to the kidneys in male mice. It is important to note that these are computational predictions and require experimental validation.
Signaling Pathways and Mechanism of Action
Spilanthol's biological effects, which are intertwined with its toxicological profile at higher concentrations, are mediated through various signaling pathways. It is known to interact with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, and cannabinoid receptors (CB1), which are involved in its analgesic and antinociceptive properties.[2] Furthermore, spilanthol exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
Caption: Spilanthol's interaction with inflammatory and nociceptive pathways.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is synthesized from methodologies described for testing the mutagenicity of affinin (spilanthol).[3][5][6]
Objective: To assess the potential of this compound to induce gene mutations in Salmonella typhimurium strains.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102).
-
This compound (Spilanthol).
-
S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver for metabolic activation.
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin).
-
Vogel-Bonner minimal glucose agar plates.
-
Positive and negative controls.
Procedure:
-
Preparation of Test Substance: Prepare a stock solution of spilanthol in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations (e.g., 12.5, 25, 50 µ g/plate ).
-
Incubation: In a test tube, add 0.1 mL of an overnight culture of the appropriate S. typhimurium strain, 0.1 mL of the test substance dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
-
Plating: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. Then, add 2 mL of molten top agar (at 45°C) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation of Plates: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (His⁺) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
MTT Cytotoxicity Assay
This protocol is based on the methodology used to determine the cytotoxicity of spilanthol on HEK293 cells.[1]
Objective: To determine the in vitro cytotoxicity of this compound by assessing its effect on cell viability.
Materials:
-
Human cell line (e.g., HEK293).
-
Complete cell culture medium.
-
This compound (Spilanthol).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of spilanthol in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of spilanthol. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) in a CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spilanthes acmella, 90131-24-1 [thegoodscentscompany.com]
- 3. usbio.net [usbio.net]
- 4. Spilanthol | C14H23NO | CID 5353001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Spilanthol | 25394-57-4 [smolecule.com]
- 6. spilanthol, 25394-57-4 [thegoodscentscompany.com]
- 7. Acute Toxicity of the Hydroethanolic Extract of the Flowers of Acmella oleracea L. in Zebrafish (Danio rerio): Behavioral and Histopathological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spilanthol - Wikipedia [en.wikipedia.org]
- 10. Spilanthol - Pharos [pharos.habitablefuture.org]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Spilanthol: A Technical Guide to its Historical Context, Discovery, and Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spilanthol, a bioactive N-alkylamide, is the principal pungent and anesthetic compound found in Acmella oleracea (L.) R.K.Jansen, a plant with a rich history of use in traditional medicine across the globe.[1] Commonly known as the "toothache plant," its flowers and leaves have been utilized for centuries to alleviate oral pain and inflammation. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and research of Spilanthol, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the compound's journey from a traditional remedy to a molecule of significant pharmacological interest, summarizing key quantitative data, outlining experimental protocols, and visualizing its molecular interactions.
Historical Context and Discovery
The use of Acmella oleracea predates the scientific identification of its active compound, Spilanthol.
Timeline of Discovery and Key Research Milestones
-
Traditional Use: For centuries, indigenous populations in the Amazon and other tropical regions have chewed the flowers and leaves of Acmella oleracea to relieve toothaches, gum infections, and throat pain.[2][] The plant was also used traditionally as an antiseptic, for treating snakebites, rheumatism, and malaria.[2][4]
-
1791: The earliest documented cultivation of Acmella oleracea is recorded in St. Vincent in the Caribbean.[2]
-
Early 1900s: The plant gains recognition in various cultures for its medicinal properties, including its use in Indian Ayurvedic medicine for dental hygiene and in Brazil as an antiseptic.[5]
-
1945: The first isolation of Spilanthol from the flower heads of Spilanthes acmella (a former botanical name for Acmella oleracea) is reported by Gokhale and Bhide. This marks the beginning of scientific inquiry into the plant's active principle.
-
Mid-20th Century onwards: Research begins to elucidate the pharmacological properties of Spilanthol, confirming its analgesic and anti-inflammatory effects in preclinical studies.
-
Late 20th and Early 21st Century: Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to quantify Spilanthol in plant extracts and study its pharmacokinetics. Research expands to investigate its mechanisms of action, revealing its interaction with various cellular targets, including ion channels and inflammatory pathways.
-
Present Day: Spilanthol continues to be an active area of research for its potential therapeutic applications in pain management, inflammation, and beyond.[1][5]
Quantitative Bioactivity and Toxicological Data
The following tables summarize the key quantitative data reported for Spilanthol across various biological assays.
Table 1: Anti-inflammatory and Analgesic Activity of Spilanthol
| Assay Type | Model | Parameter | Value | Reference |
| Analgesic | Acetic acid-induced writhing (mice) | ED50 | 6.98 mg/kg (oral) | [6] |
| Anti-inflammatory | Phorbol myristate acetate-induced ear edema (mice) | ED50 | 1.3 mg/ear | [6] |
| COX-2 Inhibition | In silico molecular docking | Inhibition Constant (Ki) | 3.21 µM | [7] |
| Cytotoxicity | HEK293 cells | IC50 | 260 µg/mL | [4] |
Table 2: Insecticidal and Toxicological Data of Spilanthol
| Assay Type | Organism | Parameter | Value | Reference |
| Insecticidal | Plutella xylostella (larvae) | LC50 | 1.49 g/L | [6] |
| Acute Toxicity | Zebrafish (Danio rerio) | LD50 (oral) | 148.42 mg/kg | |
| Antimalarial | Plasmodium falciparum (PFB strain) | IC50 | 16.5 µg/mL | [6] |
| Antimalarial | Plasmodium falciparum (K1 strain, chloroquine-resistant) | IC50 | 5.8 µg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to Spilanthol research.
Protocol 1: Extraction and Isolation of Spilanthol from Acmella oleracea
This protocol describes a green chemistry approach for the extraction and purification of Spilanthol.[8]
1. Extraction:
-
Plant Material: Dried and ground aerial parts of Acmella oleracea.
-
Solvent: Supercritical carbon dioxide (scCO2).
-
Procedure:
-
Pack the ground plant material into an extraction vessel.
-
Perform supercritical fluid extraction (SFE) with scCO2 at a specified pressure and temperature (e.g., 200 bar, 40°C).
-
Collect the extract by depressurizing the scCO2.
-
2. Fractionation and Purification:
-
Technique: Solid-Phase Extraction (SPE) followed by Flash Chromatography.
-
SPE Protocol:
-
Activate a C18 SPE column with ethanol, followed by equilibration with water.[2]
-
Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Wash the column with water to remove polar impurities.
-
Elute Spilanthol-enriched fractions with a gradient of ethanol in water (e.g., starting with 52% ethanol).[2]
-
-
Flash Chromatography Protocol:
-
Subject the Spilanthol-enriched fractions to flash chromatography on a silica gel column.
-
Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to elute the compounds.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) or HPLC to identify those containing pure Spilanthol.
-
Combine the pure fractions and evaporate the solvent to obtain purified Spilanthol (purity can be assessed by HPLC and NMR).[8]
-
Protocol 2: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Mice
This protocol is a standard method for evaluating peripheral analgesic activity.[9][10][11]
1. Animals:
-
Male Swiss albino mice (20-25 g).
2. Materials:
-
Spilanthol (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).[12]
-
Reference analgesic drug (e.g., Indomethacin, 10 mg/kg).[11]
-
Vehicle control (e.g., normal saline or 0.25% Na-CMC).[11]
3. Procedure:
-
Divide the mice into groups (n=8 per group): Vehicle control, reference drug, and test groups receiving different doses of Spilanthol.[11]
-
Administer the test compounds or vehicle orally (p.o.).
-
After a pre-treatment time (e.g., 30 or 60 minutes), administer the acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.[11][12]
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).[8]
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Spilanthol against the COX-2 enzyme.[13][14][15]
1. Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Spilanthol (dissolved in a suitable solvent, e.g., DMSO).
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib).
-
Detection reagent (e.g., a kit to measure prostaglandin E2 production).
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme in a 96-well plate.
-
Add different concentrations of Spilanthol or the positive control to the respective wells. Add the vehicle to the control wells.
-
Pre-incubate the plate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period to allow for the conversion of arachidonic acid to prostaglandins.
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the percentage of COX-2 inhibition for each concentration of Spilanthol and determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
Spilanthol exerts its biological effects by modulating several key signaling pathways involved in inflammation and nociception.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Spilanthol has been shown to inhibit the activation of this pathway.
Caption: Spilanthol inhibits the NF-κB signaling pathway by preventing the activation of IKK.
This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to induce the transcription of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[16]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another family of proteins crucial for regulating inflammation. Spilanthol has been shown to suppress the phosphorylation of key MAPKs, including p38 and JNK, further contributing to its anti-inflammatory effects.
Interaction with TRPV1 and Cannabinoid Receptors
Spilanthol's anesthetic and analgesic properties are partly attributed to its interaction with transient receptor potential (TRP) channels and cannabinoid receptors.
-
TRPV1: The antihypertensive effect of Spilanthol has been shown to be blocked by a TRPV1 antagonist, suggesting that Spilanthol may act as a TRPV1 agonist.[12] The activation of TRPV1 channels on sensory neurons can lead to an initial sensation of pungency or tingling, followed by a period of desensitization, which contributes to its analgesic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple Green Purification of Spilanthol from Natural Deep Eutectic Solvent and Ethanolic Acmella oleracea (L.) R.K. Jansen Extracts Using Solid-Phase Extraction [mdpi.com]
- 4. Spilanthol from Acmella Oleracea Lowers the Intracellular Levels of cAMP Impairing NKCC2 Phosphorylation and Water Channel AQP2 Membrane Expression in Mouse Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. or.niscpr.res.in [or.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Spilanthol - Wikipedia [en.wikipedia.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Spilanthol Extraction from Acmella oleracea Flowers: Application Notes for Researchers and Drug Development Professionals
Introduction
Acmella oleracea, a plant renowned for its diverse pharmacological properties, is a primary source of the bioactive N-alkylamide, spilanthol.[1] Spilanthol has garnered significant attention in the pharmaceutical and cosmetic industries due to its analgesic, anti-inflammatory, antimicrobial, and muscle-relaxant effects, earning it the moniker "herbal botox".[1][2] This document provides detailed protocols for the extraction and purification of spilanthol from Acmella oleracea flowers, targeting researchers, scientists, and professionals in drug development. The protocols described herein encompass various extraction methodologies, including conventional solvent extraction, modern microwave-assisted techniques, "green" extraction using Natural Deep Eutectic Solvents (NADES), and supercritical fluid extraction (SFE).
Extraction Methodologies: A Comparative Overview
The choice of extraction method significantly impacts the yield and purity of spilanthol. This section details several established protocols, with quantitative data summarized for comparative analysis.
Solvent Extraction
Conventional solvent extraction remains a widely used method for obtaining spilanthol. Solvents such as ethanol, methanol, and hexane are commonly employed.[3]
Protocol: Ethanolic Extraction
-
Plant Material Preparation: Air-dry fresh Acmella oleracea flowers in the shade and grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in 95% ethanol in a sealed container. A common solid-to-solvent ratio is 1:10 (w/v).
-
Extraction: Agitate the mixture at room temperature for 48-72 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude ethanolic extract.
-
Storage: Store the crude extract in an airtight container at 4°C in the dark.
Microwave-Assisted Extraction (MAE)
MAE is a modern technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process with reduced solvent consumption and extraction time.
Protocol: Microwave-Assisted Extraction
-
Plant Material Preparation: Use dried and powdered Acmella oleracea aerial parts.
-
Extraction: Place the plant material in a microwave extractor with a suitable solvent (e.g., ethanol).
-
Microwave Parameters: Apply microwave power for a specified duration. For example, one study compared MAE with traditional hydrodistillation and found MAE to be more efficient.[4]
-
Filtration and Concentration: Follow the same filtration and solvent evaporation steps as in the solvent extraction protocol.
Natural Deep Eutectic Solvents (NADES) Extraction
NADES are considered green solvents and are mixtures of natural compounds like choline chloride with hydrogen bond donors such as sugars, organic acids, or amines.[5] They offer a non-toxic and environmentally friendly alternative to conventional organic solvents.
Protocol: NADES Extraction
-
NADES Preparation: Prepare the NADES by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., 1,2-propanediol) at a specific molar ratio (e.g., 1:2). Gentle heating may be required to form a homogenous liquid.
-
Extraction: Mix 50 mg of ground Acmella oleracea flower heads with 1 mL of the prepared NADES in a reaction tube.[6]
-
Incubation: Incubate the mixture for 60 minutes at 50°C.[6]
-
Centrifugation: Centrifuge the mixture to separate the supernatant containing the extracted spilanthol.
-
Analysis: The supernatant can be directly analyzed or subjected to further purification.
Supercritical Fluid Extraction (SFE) with CO₂
SFE using supercritical carbon dioxide (scCO₂) is a highly selective method that yields solvent-free extracts.[7] The properties of scCO₂ can be tuned by altering pressure and temperature.
Protocol: Supercritical CO₂ Extraction
-
Plant Material Preparation: Use dried and ground Acmella oleracea flowers.
-
Extraction: Load the plant material into the extraction vessel of a supercritical fluid extractor.
-
SFE Parameters: Set the extraction conditions. For instance, a study obtained a high spilanthol yield at 320 bar and 70°C.[8]
-
Fractionation: The extract can be fractionated by depressurizing the CO₂ in stages, allowing for the selective precipitation of different compounds.
-
Collection: Collect the spilanthol-rich extract from the separator.
Quantitative Data Summary
The following tables summarize quantitative data from various spilanthol extraction studies.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Solvent/System | Plant Part | Spilanthol Yield/Concentration | Reference |
| Ethanolic Extraction | Ethanol | Flowers | 245.93 µg/mL | [5] |
| NADES Extraction | Choline chloride/1,2-propanediol (1:2) + 20% water | Flower heads | 244.58 µg/mL | [5] |
| Microwave-Assisted Extraction | - | Aerial parts | 13.31% in essential oil | [4] |
| Hydrodistillation | Water | Aerial parts | 2.24% in essential oil | [4] |
| Supercritical CO₂ Extraction | CO₂ | Flowers | 2.6% yield, 34.6% selectivity | [8] |
Table 2: Influence of NADES Composition and Conditions on Spilanthol Extraction
| NADES Composition (Choline Chloride as HBA) | Molar Ratio | Water Addition | Temperature | Spilanthol Concentration (µg/mL) | Reference |
| 1,2-propanediol | 1:2 | 20% | 50°C | 244.58 | [5] |
| 1,2-propanediol | 1:2 | 20% | 80°C | 260.21 | [6] |
| Methylurea | 1:2 | 20% | 50°C | 208.12 | [5] |
| Methylurea | 1:2 | 20% | 80°C | 231.03 | [6] |
Downstream Processing: Purification of Spilanthol
Following extraction, the crude extract contains a mixture of compounds. Downstream processing is crucial for isolating and purifying spilanthol.[9] Solid-phase extraction (SPE) is an effective method for this purpose.
Protocol: Solid-Phase Extraction (SPE) for Spilanthol Purification
-
Column Preparation: Use a C18 SPE column. Activate the column with ethanol and then equilibrate it with water.[10]
-
Sample Loading: Dilute the crude extract (from ethanolic or NADES extraction) with water and load it onto the SPE column.[10]
-
Washing: Wash the column with water to remove polar impurities. For NADES extracts, this step also removes the NADES components.[10]
-
Elution: Elute spilanthol using a suitable concentration of ethanol. An isocratic elution with 52% ethanol has proven to be effective.[10][11]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis and Pooling: Analyze the fractions for spilanthol content and purity (e.g., using HPLC-DAD). Pool the fractions with the highest purity.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified spilanthol.
Table 3: Purity of Spilanthol after SPE Purification
| Initial Extract | Purity of Combined Fractions (Raw) | Purity after Removal of Insolubles | Reference |
| NADES (ChCl/P) | 71.65% | 89.71% | [10][11] |
| Ethanolic | 77.27% - 80.27% | 87.25% - 91.93% | [10][11] |
Analytical Quantification
Accurate quantification of spilanthol is essential for quality control and research purposes. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used methods.[1][5]
Experimental Workflows (Graphviz Diagrams)
Caption: Overview of Spilanthol Extraction Methods.
Caption: Downstream Processing for Spilanthol Purification.
References
- 1. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Downstream processing - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Large-Scale Synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-methylpropyl)deca-2,6,8-trienamide, also known as spilanthol, is a bioactive fatty acid amide responsible for the tingling and numbing sensation produced by plants of the Acmella oleracea and Heliopsis longipes species. Its diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities, have garnered significant interest in the fields of drug development and cosmetics. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on industrially applicable methods that ensure high yield and purity without the need for column chromatography.
Data Presentation
Table 1: Comparison of Key Steps in Large-Scale Synthesis Protocols
| Step | Method A: Amidation of Decatrienoic Acid Ester | Method B: Amidation via Acid Halide | Key Advantages |
| Starting Material | (2E,6Z,8E)-decatrienoic acid ester | (2E,6Z,8E)-decatrienoic acid | Direct conversion vs. activation step |
| Key Reagents | Isobutylamine, Catalyst (e.g., Sodium Methoxide) | Thionyl chloride or Oxalyl chloride, Isobutylamine, Base (e.g., Triethylamine) | Fewer steps, milder conditions vs. High reactivity, potentially higher conversion |
| Solvent | Toluene, Methanol | Dichloromethane, Toluene | Readily available industrial solvents |
| Reaction Temperature | 80-120°C | 0°C to room temperature | Higher temperature for direct amidation vs. controlled temperature for acid chloride formation |
| Purification | Distillation | Extraction and Crystallization | Avoids chromatography, suitable for large scale |
Table 2: Representative Yields and Purity for Large-Scale Synthesis
| Synthesis Stage | Intermediate/Product | Typical Yield (%) | Achieved Purity (%) | Analytical Method | Reference |
| Wittig Reaction | (2E,6Z,8E)-deca-2,6,8-trienoic acid ester | 95 | >95 (isomerically pure) | GC, NMR | [1] |
| Saponification | (2E,6Z,8E)-deca-2,6,8-trienoic acid | 91 | >98 | HPLC | [1] |
| Amidation | This compound | 79-84 | >78 (GC purity) | GC, NMR | [1][2] |
| Overall Yield | This compound | 47 | >95 (after purification) | HPLC, NMR | [1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide via Wittig Reaction and Amidation
This protocol is adapted from methodologies designed for industrial application, avoiding chromatographic purification.[3]
Step 1: Synthesis of (2E,6Z,8E)-deca-2,6,8-trienoic acid ester (Wittig Reaction)
-
To a suitable reactor, add a phosphonium salt such as (4-carboxybutyl)triphenylphosphonium bromide and an appropriate solvent (e.g., THF).
-
Add a strong base (e.g., potassium carbonate) to generate the ylide.
-
Cool the reaction mixture and add crotonaldehyde dropwise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature until completion (monitor by GC).
-
Filter the reaction mixture to remove triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation to achieve high isomeric purity.
Step 2: Saponification of the Ester
-
Dissolve the purified (2E,6Z,8E)-deca-2,6,8-trienoic acid ester in a suitable solvent such as methanol.
-
Add a solution of sodium hydroxide or potassium hydroxide in water.
-
Heat the mixture to reflux and stir until the saponification is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain (2E,6Z,8E)-deca-2,6,8-trienoic acid.
Step 3: Amidation with Isobutylamine
-
Suspend the (2E,6Z,8E)-deca-2,6,8-trienoic acid in an appropriate solvent like toluene.
-
Add a coupling agent (e.g., thionyl chloride or oxalyl chloride) at a controlled temperature (0-5°C) to form the acid chloride.
-
In a separate vessel, dissolve isobutylamine in the same solvent and cool.
-
Slowly add the acid chloride solution to the isobutylamine solution, maintaining a low temperature.
-
Allow the reaction to proceed to completion at room temperature.
-
Wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate) to remove unreacted acid and byproducts.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be further purified by distillation or crystallization to yield this compound of high purity.
Mechanism of Action and Signaling Pathways
This compound exerts its sensory effects through a multimodal mechanism of action on primary sensory neurons. It is known to inhibit two-pore potassium channels (KCNK3, KCNK9, and KCNK18), leading to neuronal depolarization.[4][5] Additionally, it acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in the perception of pain and temperature.[3][6]
Caption: Signaling pathway of this compound in sensory neurons.
Experimental Workflow
The following diagram illustrates a typical workflow for the large-scale synthesis and purification of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8741958B2 - Synthetic spilanthol and use thereof - Google Patents [patents.google.com]
- 3. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pungent agents from Szechuan peppers excite sensory neurons by inhibiting two-pore potassium channels [escholarship.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of Spilanthol in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spilanthol, a bioactive N-alkylamide primarily found in plants of the Asteraceae family, such as Acmella oleracea (often referred to as "jambu" or "toothache plant"), has garnered significant interest in the pharmaceutical and cosmetic industries. Its diverse pharmacological properties, including analgesic, anti-inflammatory, antioxidant, and muscle-relaxing effects, make it a promising candidate for drug development and as an active ingredient in topical formulations.[1][2][3] Accurate and sensitive quantification of Spilanthol in plant extracts is crucial for quality control, formulation development, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of Spilanthol in plant extracts using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described methodology is based on validated procedures reported in the scientific literature and is intended to guide researchers in establishing a reliable analytical workflow.
Experimental Protocols
Sample Preparation: Extraction of Spilanthol
The efficient extraction of Spilanthol from plant material is a critical first step. Studies have shown that ethanol and hydroethanolic solutions are effective solvents for this purpose.[4][5]
Protocol: Ethanolic Extraction
-
Plant Material: Use fresh or dried and powdered plant material (e.g., flowers, leaves, or aerial parts of Acmella oleracea).
-
Extraction Solvent: Prepare a solution of >75% ethanol in water.[4][5]
-
Extraction Procedure:
-
Weigh a known amount of the plant material (e.g., 1 gram).
-
Add a defined volume of the extraction solvent (e.g., 10 mL).
-
Sonication or vortexing can be employed to enhance extraction efficiency.
-
Incubate the mixture at room temperature for a specified period (e.g., 1-2 hours) with occasional agitation.
-
Centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant (the ethanolic extract).
-
-
Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis to remove any particulate matter.
-
Storage: The ethanolic extracts of Spilanthol have been shown to be stable for over 6 months, even at room temperature.[4][5] For long-term storage, it is recommended to keep the extracts at -20°C or -80°C.[4]
HPLC-MS/MS Analysis
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.
Chromatographic Conditions
The separation of Spilanthol is typically achieved using a C18 reversed-phase column. The mobile phase composition and gradient can be optimized to achieve good peak shape and resolution.
| Parameter | Recommended Conditions |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | A gradient starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is often used. For example, starting at 60% B and increasing to 95% B over 10 minutes. An isocratic mobile phase of acetonitrile and water (e.g., 93:7 v/v) has also been reported.[6] |
Mass Spectrometric Conditions
Spilanthol is typically analyzed in positive ion mode using electrospray ionization (ESI). The quantification is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 222.2 [M+H]⁺ |
| Product Ions (Q3) | Common fragment ions include m/z 123, 81, and 149. The transition 222.2 -> 81 is often used for quantification. |
| Collision Energy (CE) | To be optimized for the specific instrument, typically in the range of 10-30 eV. |
| Dwell Time | 100-200 ms |
Method Validation
A thorough method validation should be performed to ensure the reliability of the quantitative data. Key validation parameters are summarized in the table below, with example values from published studies.
| Validation Parameter | Typical Performance | Reference |
| Linearity (Range) | 0.45 - 450 µM | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.27 µM | [4][5] |
| Limit of Quantification (LOQ) | 0.45 µM / 1 ng/mL | [3][4][5] |
| Precision (RSD%) | ≤ 6% (Repeatability), ≤ 2% (Intermediate Precision) | [4][5] |
| Accuracy (Recovery %) | Typically within 80-120% |
Quantitative Data Summary
The concentration of Spilanthol can vary significantly depending on the plant part, geographical origin, and extraction method. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Solvent | Spilanthol Concentration | Reference |
| Spilanthes acmella (leaves of in vitro plants) | Methanol | 3294 µg/g dry weight | |
| Spilanthes acmella (leaves of in vivo plants) | Methanol | 2704 µg/g dry weight | |
| Acmella oleracea flower heads | Ethanol | 245.93 µg/mL | |
| Acmella oleracea flower heads | NADES (ChCl/P, 1:2, +20% water) | 244.58 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Spilanthol in plant extracts.
Caption: HPLC-MS/MS workflow for Spilanthol quantification.
Signaling Pathway
Spilanthol has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes, including inflammation.
References
- 1. Analytical and preparative chromatographic approaches for extraction of spilanthol from Acmella oleracea flowers [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-(2-methylpropyl)deca-2,6,8-trienamide in insecticidal assays.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol or Affinin, is a bioactive N-alkylamide found in various plant species, notably Acmella oleracea (toothache plant) and Salmea scandens. This compound has garnered significant interest for its potent insecticidal properties, presenting a promising avenue for the development of bio-based pesticides. N-alkylamides, including Spilanthol, are known to exert their effects by targeting the nervous system of insects, primarily by modulating the function of voltage-gated sodium channels. This document provides detailed application notes and experimental protocols for the assessment of this compound's insecticidal activity.
Data Presentation
The insecticidal efficacy of this compound and related N-isobutylamides has been quantified against various insect pests. The following tables summarize the key quantitative data from relevant studies.
| Compound | Insect Species | Assay Type | LC50 Value | Source |
| This compound (Spilanthol) | Plutella xylostella (Diamondback moth) | Leaf Dip Assay | 1.49 g/L | [1][2] |
| (2E, 4E)-N-(2-methylpropyl)deca-2,4-dienamide (Pellitorine) | Coelaenomenodera lameensis (Oil palm leaf miner) | Contact Toxicity (Dipping) | 0.491 mg/mL |
| Compound/Extract | Insect Species | Concentration | Mortality Rate (%) | Application Method | Source |
| N-isobutyl-(2E,4E,8Z,10E/Z)-dodecatetraenamides-rich extract | Spodoptera frugiperda (Fall armyworm) | 0.30 mg/µL | 63% | Topical (in situ) | |
| This compound (Spilanthol) | Plutella xylostella | 2 g/L | 95-100% | Leaf Dip Assay | [1][2] |
| Methanolic seed extract of Spilanthes acmella | Plutella xylostella | 5 g/L | 60-70% | Leaf Dip Assay | [1][2] |
| Hexane seed extract of Spilanthes acmella | Plutella xylostella | 5 g/L | 80-90% | Leaf Dip Assay | [1][2] |
Experimental Protocols
Detailed methodologies for conducting insecticidal assays with this compound are provided below. These protocols are based on established methods for evaluating the efficacy of insecticides.
Protocol 1: Leaf Dip Bioassay for Larvicidal Activity
This method is suitable for assessing the insecticidal activity of the compound against leaf-eating insect larvae, such as Plutella xylostella.[3]
Materials:
-
This compound (Spilanthol)
-
Acetone or other suitable solvent
-
Distilled water
-
Triton X-100 or similar surfactant
-
Cabbage leaves (or other host plant leaves)
-
Petri dishes (90 mm diameter)
-
Filter paper
-
Second or third instar larvae of the target insect
-
Forceps
-
Micropipettes
-
Beakers and flasks
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., ranging from 0.1 g/L to 5 g/L).
-
Add a surfactant (e.g., Triton X-100 at 0.1%) to each dilution to ensure even spreading on the leaf surface.
-
A control solution should be prepared with the solvent and surfactant only.
-
-
Leaf Disc Preparation and Treatment:
-
Cut fresh, untreated host plant leaves into discs of a standard size (e.g., 5 cm diameter).
-
Using forceps, dip each leaf disc into a test solution for a standardized time (e.g., 10-30 seconds).
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in each Petri dish.
-
Carefully transfer a known number of insect larvae (e.g., 10-20) onto the leaf disc in each Petri dish using a fine paintbrush or forceps.
-
Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.
-
-
Incubation and Observation:
-
Incubate the Petri dishes under controlled conditions (e.g., 25 ± 2°C, 65% relative humidity, and a 16:8 hour light:dark photoperiod).[3]
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
-
Protocol 2: Topical Application Bioassay
This method assesses the contact toxicity of the compound when applied directly to the insect's body.
Materials:
-
This compound
-
Acetone or other suitable volatile solvent
-
Microsyringe or microapplicator
-
Third or fourth instar larvae of the target insect
-
Petri dishes
-
Fresh host plant leaves (as a food source)
-
CO2 for anesthetizing insects (optional)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of this compound in a volatile solvent like acetone.
-
-
Insect Treatment:
-
Anesthetize the larvae briefly with CO2 if necessary to facilitate handling.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva.
-
The control group should be treated with the solvent only.
-
-
Post-Treatment Care and Observation:
-
Place the treated larvae in Petri dishes containing fresh, untreated host plant leaves for food.
-
Maintain the Petri dishes under the same controlled conditions as in the leaf dip bioassay.
-
Record mortality at 24, 48, and 72 hours post-application.
-
-
Data Analysis:
-
Calculate the percentage mortality for each dose.
-
Determine the LD50 (lethal dose required to kill 50% of the population) using probit analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for insecticidal assays.
References
Application Notes and Protocols: In-vitro Anti-inflammatory Studies of Spilanthol on Macrophage Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: Spilanthol, a bioactive N-alkamide isolated from Spilanthes acmella, has demonstrated significant anti-inflammatory properties in various studies.[1][2] This document provides a comprehensive overview and detailed protocols for conducting in-vitro studies to evaluate the anti-inflammatory effects of Spilanthol on macrophage cell lines, such as the murine RAW 264.7 model.[1][2] The primary mechanism of action involves the downregulation of pro-inflammatory mediators by inhibiting key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[1][3] These protocols are designed to guide researchers in assessing the efficacy of Spilanthol in modulating inflammatory responses at the cellular and molecular levels.
Overview of Spilanthol's Anti-inflammatory Mechanism
Spilanthol exerts its anti-inflammatory effects by targeting the upstream signaling cascades that lead to the production of inflammatory mediators in macrophages. When macrophages are activated by stimuli like Lipopolysaccharide (LPS), they initiate a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][2]
Spilanthol has been shown to inhibit these responses by:
-
Suppressing NF-κB Activation: It restrains the phosphorylation of the inhibitory subunit IκBα, which prevents the nuclear translocation of the NF-κB p65/p50 complex.[1][3] This action blocks the transcription of various pro-inflammatory genes.[1][2]
-
Inhibiting MAPK Signaling: Spilanthol can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38.[3][4] The MAPK pathway is another major signaling route that regulates the expression of inflammatory mediators.[3]
-
Downregulating Inflammatory Mediators: As a result of these actions, Spilanthol dose-dependently reduces the production of nitric oxide (NO), iNOS, COX-2, TNF-α, IL-6, and IL-1β at both the mRNA and protein levels.[1][2]
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in macrophage inflammation and the general experimental workflow for assessing the anti-inflammatory effects of Spilanthol.
Caption: General experimental workflow for in-vitro analysis of Spilanthol.
Caption: LPS-induced inflammatory signaling pathways in macrophages.
Caption: Spilanthol's inhibitory mechanism on inflammatory pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of Spilanthol on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported in scientific literature.
Table 1: Effect of Spilanthol on Pro-inflammatory Mediators
| Marker | Spilanthol Concentration | Observation | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | 90 µM - 360 µM | Dose-dependent reduction in NO production. At 90 µM and 360 µM, production was 60% and 20% of the LPS-only group, respectively. | [4][5] |
| iNOS | 100 µM | Significant reduction in both iNOS mRNA and protein expression. | [6][7] |
| COX-2 | 90 µM - 180 µM | Dose-dependent reduction in both COX-2 mRNA and protein expression. |[2][8] |
Table 2: Effect of Spilanthol on Pro-inflammatory Cytokines
| Cytokine | Spilanthol Concentration | Observation | Reference |
|---|---|---|---|
| TNF-α | 90 µM - 180 µM | Dose-dependent reduction in TNF-α production. | [2][8] |
| IL-6 | 90 µM - 180 µM | Dose-dependent reduction in IL-6 production. | [1][2][8] |
| IL-1β | 90 µM - 180 µM | Dose-dependent reduction in IL-1β production. |[1][2][8] |
Detailed Experimental Protocols
These protocols are based on methodologies reported for studying inflammation in RAW 264.7 macrophage cells.[9][10][11][12]
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Culture Medium: Prepare high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, gently scrape the cells, centrifuge at 1200 rpm for 5 minutes, and resuspend in fresh medium for subculturing at a ratio of 1:5 to 1:10. Ensure cells maintain a round, pristine morphology for optimal inflammatory response.[10]
Protocol 2: Induction of Inflammation and Spilanthol Treatment
-
Cell Seeding: Seed RAW 264.7 cells into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western Blot/PCR) at a density of 2.5 x 10⁵ cells/mL.[9] Allow cells to adhere for 24 hours.
-
Spilanthol Pre-treatment: Prepare stock solutions of Spilanthol in DMSO and dilute to final concentrations in serum-free DMEM. Aspirate the old medium and pre-treat the cells with various concentrations of Spilanthol (e.g., 10 µM - 200 µM) for 1-2 hours.[12] Include a vehicle control (DMSO).
-
LPS Stimulation: Without removing the Spilanthol-containing medium, add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to 1 µg/mL to all wells except the negative control group.[11][12]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
Protocol 3: Assessment of Cell Viability (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the 24-hour incubation period, add 20 µL of the MTT solution to each well of a 96-well plate and incubate for another 4 hours.[12]
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits.[11][13] Follow the manufacturer's instructions precisely for coating, blocking, sample/standard addition, detection antibody incubation, and substrate development.
-
Measurement: Measure the absorbance at the specified wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve.
Protocol 6: Analysis of Protein Expression (Western Blot)
-
Cell Lysis: After removing the supernatant, wash the cells in 6-well plates with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tpcj.org [tpcj.org]
- 6. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Induced RAW 264.7 Activation [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol, is a bioactive fatty acid amide found in plants of the Asteraceae family, most notably in Acmella oleracea. It is recognized for its pungent taste and various pharmacological activities, including analgesic, anti-inflammatory, and insecticidal properties. The unique triene amide structure of Spilanthol necessitates a comprehensive analytical approach for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such natural products.
These application notes provide a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the structural confirmation of this compound.
Data Presentation
The structural elucidation of this compound was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The data presented below were acquired on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2 | 5.85 | d | 15.0 | 1H |
| 3 | 7.21 | dt | 15.0, 7.0 | 1H |
| 4 | 2.25 | q | 7.0 | 2H |
| 5 | 2.15 | q | 7.0 | 2H |
| 6 | 5.95 | dt | 11.0, 7.0 | 1H |
| 7 | 6.20 | t | 11.0 | 1H |
| 8 | 6.05 | dd | 15.0, 11.0 | 1H |
| 9 | 5.75 | dq | 15.0, 7.0 | 1H |
| 10 | 1.75 | d | 7.0 | 3H |
| 1' | 3.15 | t | 6.5 | 2H |
| 2' | 1.80 | m | - | 1H |
| 3' | 0.90 | d | 6.8 | 6H |
| NH | 5.60 | br s | - | 1H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
| Position | Chemical Shift (δ, ppm) |
| 1 | 166.5 |
| 2 | 122.0 |
| 3 | 141.5 |
| 4 | 32.5 |
| 5 | 29.0 |
| 6 | 128.0 |
| 7 | 129.5 |
| 8 | 126.0 |
| 9 | 135.0 |
| 10 | 18.2 |
| 1' | 47.0 |
| 2' | 28.5 |
| 3' | 20.2 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette.
NMR Data Acquisition
All NMR spectra were recorded on a 400 MHz spectrometer at a temperature of 25 °C.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 5 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
Processing: Fourier transform, phase correction, and baseline correction.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Processing: Fourier transform with a line broadening of 1-2 Hz, phase correction, and baseline correction.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (F2 and F1): 12 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity improvement (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): 12 ppm.
-
Spectral Width (F1 - ¹³C): 160 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16.
-
Processing: Qsine window function in both dimensions followed by Fourier transform.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): 12 ppm.
-
Spectral Width (F1 - ¹³C): 220 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 32.
-
HMBC Delay: Optimized for a long-range coupling of 8 Hz.
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Structural Elucidation Logic
The following diagram illustrates the logical relationships derived from the 2D NMR data that lead to the final structure of this compound.
Caption: Key 2D NMR correlations for structural elucidation.
Spilanthol as a Natural Alternative to Synthetic Pesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spilanthol, a bioactive N-alkylamide extracted from plants of the Acmella oleracea species (commonly known as the "toothache plant"), has garnered significant attention as a promising natural alternative to synthetic pesticides. Its potent insecticidal and acaricidal properties, coupled with a potentially favorable environmental profile, make it a compelling candidate for integrated pest management (IPM) strategies. These application notes provide a comprehensive overview of spilanthol's activity, mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action: Neurotoxicity
Spilanthol's primary mode of action is neurotoxicity, leading to rapid paralysis and mortality in a wide range of arthropod pests.[1][[“]] Electrophysiological studies have demonstrated that spilanthol causes immediate hyperexcitation of insect nerve cells, followed by a complete inhibition of nerve activity.[[“]] This disruption of the nervous system manifests as uncoordinated muscle activity, paralysis, and ultimately, death. While the precise molecular targets are still under active investigation, the symptoms align with the modulation of key ion channels and receptors in the insect nervous system. The lipophilic nature of spilanthol allows it to readily penetrate the insect cuticle, facilitating its access to the central and peripheral nervous systems.
Data Presentation: Efficacy of Spilanthol
The following tables summarize the quantitative data on the efficacy of spilanthol and its comparison with synthetic pesticides against various pests.
Table 1: Insecticidal Activity of Spilanthol against Plutella xylostella (Diamondback Moth)
| Compound | LC50 (g/L) | Mortality (%) at specified concentration | Exposure Time (hours) | Reference |
| Spilanthol | 1.49 | 95-100% at 2 g/L | 48 | [1] |
| Methanol Seed Extract | 5.14 | 60-70% at 5 g/L | 48 | [1] |
| Hexane Seed Extract | 5.04 | 80-90% at 5 g/L | 48 | [1] |
| Deltamethrin | 11.75 | Not specified | 48 | [1] |
Table 2: Larvicidal and Pupicidal Activity of Spilanthol against Mosquito Vectors
| Species | Stage | Concentration for 100% Mortality (ppm) | Reference |
| Anopheles spp. | Larva, Pupa | 7.5 | |
| Culex spp. | Larva, Pupa | 7.5 | |
| Aedes aegypti | Larva, Pupa | 7.5 |
Table 3: Acaricidal Activity of Acmella oleracea Extracts (Containing Spilanthol) against Rhipicephalus microplus (Cattle Tick)
| Extract Fraction (Spilanthol %) | Test | Concentration | Mortality/Control (%) | Reference |
| F2 (24.5%) | Larval Packet Test | 1.6 mg/mL | 95.7% | |
| F2 (24.5%) | Adult Immersion Test | 12.5 mg/mL | 92.7% | |
| F3 (48.0%) | Larval Packet Test | 0.8 mg/mL | >84.0% | |
| F3 (48.0%) | Adult Immersion Test | 12.5 mg/mL | >94.0% | |
| F4 (100%) | Larval Packet Test | 0.8 mg/mL | >84.0% | |
| F4 (100%) | Adult Immersion Test | 12.5 mg/mL | >94.0% |
Table 4: Comparative Toxicity of Spilanthol with Conventional Insecticides against Periplaneta americana (American Cockroach)
| Compound | Potency relative to Spilanthol | Reference |
| Carbaryl | 1.3 times less toxic | [[“]] |
| Bioresmethrin | 2.6 times less toxic | [[“]] |
| Lindane | 3.8 times less toxic | [[“]] |
Signaling Pathways
The neurotoxic effects of spilanthol are believed to stem from its interaction with multiple targets within the insect's nervous system. As an N-alkylamide, its mode of action is likely similar to other compounds in this class that are known to modulate key neuronal signaling pathways. The following diagrams illustrate the hypothesized signaling pathways affected by spilanthol.
References
Troubleshooting & Optimization
Improving extraction yield of Spilanthol from plant material.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of spilanthol from plant material.
Frequently Asked Questions (FAQs)
Q1: Which plant parts contain the highest concentration of spilanthol?
Spilanthol is most abundant in the flowers of Acmella oleracea (also known as jambú).[1] The leaves and stems also contain spilanthol, but generally in lower concentrations.[1] For maximizing yield, it is recommended to use the flower heads.
Q2: What are the most common methods for extracting spilanthol?
Common methods for spilanthol extraction range from traditional techniques like maceration and Soxhlet extraction to more modern methods such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO₂.[2]
Q3: Which solvent is best for spilanthol extraction?
Spilanthol is an amphiphilic compound, meaning it can be extracted with a range of solvents from nonpolar to polar.[3] Ethanol is a widely used and effective solvent, often in mixtures with water (e.g., 75% ethanol).[4] Other effective solvents include methanol, hexane, and Natural Deep Eutectic Solvents (NADES).[3][5] Supercritical CO₂ is a non-toxic and selective solvent used in SFE.[1] The choice of solvent will depend on the extraction method, desired purity, and environmental considerations.
Q4: How can I quantify the amount of spilanthol in my extract?
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and accurate method for quantifying spilanthol.[3][6] Gas Chromatography (GC) can also be used.[7] For a rapid and economically feasible quantification, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be employed.[6][8]
Q5: Is spilanthol stable during and after extraction?
Spilanthol can be susceptible to degradation. It has been shown that spilanthol can oxidize in the presence of air.[6][8] Proper storage of extracts, such as in airtight containers and at low temperatures, is recommended to ensure stability.
Troubleshooting Guides
Issue 1: Low Spilanthol Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Inappropriate Plant Material | Ensure you are using the flower heads of Acmella oleracea, which have the highest spilanthol concentration.[1] The quality and freshness of the plant material can also impact yield. |
| Incorrect Solvent Choice | Spilanthol's amphiphilic nature allows for a range of solvents. Ethanol (especially aqueous ethanol) is a good starting point.[4] For non-polar extracts, hexane can be used.[3] Consider using Natural Deep Eutectic Solvents (NADES) for a green chemistry approach with comparable yields to ethanol.[5][9][10] |
| Suboptimal Extraction Parameters | Optimize parameters such as temperature, time, and solvent-to-solid ratio. For instance, with NADES, increasing the temperature up to 80°C can improve yield, while extraction time may have a lesser effect.[9][11][12] For MAE, temperature and time are critical factors to optimize.[13] |
| Inefficient Extraction Method | Modern methods like MAE and SFE generally offer higher yields and shorter extraction times compared to traditional methods like maceration.[14][15] Consider switching to a more advanced extraction technique if yields are consistently low. |
| Improper Particle Size | Ensure the plant material is ground to a fine powder to increase the surface area for solvent interaction. |
// Node and Edge Colors node [color="#F1F3F4"]; edge [color="#5F6368"]; } .dot Caption: Troubleshooting workflow for low spilanthol extraction yield.
Issue 2: Co-extraction of Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Low Selectivity of Solvent | While effective, broad-spectrum solvents like ethanol can extract a wide range of compounds. Supercritical CO₂ extraction (SFE) is known for its high selectivity for spilanthol, yielding a purer initial extract.[1] |
| Need for Post-Extraction Purification | Crude extracts often require purification. Techniques like Thin-Layer Chromatography (TLC), Column Chromatography (e.g., on silica gel or Sephadex), and Solid-Phase Extraction (SPE) can be used to isolate spilanthol from other co-extracted compounds.[3] |
// Node and Edge Colors node [color="#F1F3F4"]; edge [color="#5F6368"]; } .dot Caption: Workflow for addressing high impurity levels in spilanthol extracts.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Reported Spilanthol Yield/Concentration |
| Maceration | Ethanol | Simple, low cost | Time-consuming, lower yield | 0.98% from in vitro whole plant[4] |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | Higher yield than maceration | Time-consuming, requires larger solvent volumes, potential for thermal degradation | 4.9 mg/g from dried aerial parts[16] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Ethanol/Hexane | Rapid, efficient, reduced solvent consumption | Requires specialized equipment | 3.09% from in vitro whole plant[4], Higher yield than hydrodistillation (0.47% vs 0.22%)[14] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Hexane | Efficient, can be performed at lower temperatures | Requires specialized equipment | Effective for extracting spilanthol[3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (with or without co-solvents like ethanol) | High selectivity, non-toxic solvent, yields solvent-free extract | High initial equipment cost | Highest selectivity and yield of 2.6% from flowers[17] |
| Natural Deep Eutectic Solvents (NADES) Extraction | Choline chloride with 1,2-propanediol | "Green" solvents, non-toxic, comparable yield to ethanol | Can be viscous, purification from NADES can be challenging | 244.58 µg/mL (comparable to ethanol at 245.93 µg/mL)[5][10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Spilanthol
This protocol is a general guideline based on reported MAE methods.[7][13]
-
Preparation of Plant Material:
-
Dry the flower heads of Acmella oleracea at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Extraction Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into the microwave extraction vessel.
-
Add the extraction solvent. A mixture of ethanol and hexane (e.g., 3:7 v/v) has been reported to be effective. The solvent-to-solid ratio should be optimized, but a starting point of 10:1 (mL/g) can be used.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters:
-
Temperature: 50°C
-
Time: 30 minutes
-
-
After extraction, allow the vessel to cool to room temperature.
-
-
Post-Extraction Processing:
-
Filter the extract to remove the solid plant material.
-
The solvent can be evaporated under reduced pressure (e.g., using a rotary evaporator) to obtain the crude spilanthol extract.
-
The crude extract can be further purified using chromatographic techniques.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Spilanthol
This protocol provides a general framework for UAE.
-
Preparation of Plant Material:
-
Follow the same procedure as for MAE to prepare the dried, powdered plant material.
-
-
Extraction Procedure:
-
Place a known amount of the powdered plant material into a suitable flask.
-
Add the chosen solvent (e.g., ethanol:hexane 3:7 v/v).[3]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the extraction parameters:
-
Temperature: 50°C
-
Time: 30 minutes[3]
-
Adjust the ultrasonic frequency and power according to the equipment manufacturer's instructions.
-
-
-
Post-Extraction Processing:
-
Filter the extract to separate the plant residue.
-
Concentrate the extract by evaporating the solvent under vacuum.
-
Proceed with purification if necessary.
-
Protocol 3: Supercritical Fluid Extraction (SFE) of Spilanthol
SFE is a more complex technique requiring specialized equipment. This is a simplified overview.[18]
-
Preparation of Plant Material:
-
Prepare dried, powdered plant material as described previously.
-
-
Extraction Procedure:
-
Pack the powdered plant material (e.g., 20 g) into the extraction vessel.
-
Heat the extraction chamber to the desired temperature (e.g., 40-60°C).
-
Pump liquid CO₂ into the system, bringing it to a supercritical state by controlling pressure (e.g., 80-240 bar) and temperature.
-
Allow for a static extraction period (e.g., 2 hours) where the supercritical CO₂ is in contact with the plant material.
-
Initiate dynamic extraction by flowing the supercritical CO₂ through the vessel.
-
-
Collection of Extract:
-
The spilanthol-rich supercritical fluid is passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the spilanthol to precipitate.
-
Alternatively, the extract can be collected by bubbling the CO₂ through a solvent trap (e.g., ethanol).
-
-
Post-Extraction:
-
The collected extract is largely free of solvent if direct precipitation is used. If a solvent trap is used, the solvent can be evaporated.
-
// Node and Edge Colors node [color="#F1F3F4"]; edge [color="#5F6368"]; } .dot Caption: Decision tree for selecting a suitable spilanthol extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Distinct growth and extractive methods of Acmellaoleracea (L.) R.K. Jansen rising different concentrations of spilanthol: An important bioactive compound in human dietary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spilanthol Extraction Using Microwave: Calibration Curve for Gas Chromatography | Chemical Engineering Transactions [cetjournal.it]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen [ouci.dntb.gov.ua]
- 10. natural-deep-eutectic-solvents-for-the-extraction-of-spilanthol-from-acmella-oleracea-l-r-k-jansen - Ask this paper | Bohrium [bohrium.com]
- 11. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
Technical Support Center: N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol) Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol, in solution.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound in solution?
This compound is susceptible to degradation from exposure to light and atmospheric oxygen.[1] Its polyunsaturated structure makes it prone to oxidation, and the amide functional group can be susceptible to hydrolysis under certain pH conditions.[1]
2. What are the known degradation pathways and products?
Two primary degradation pathways have been identified:
-
Oxidation: Exposure to air can lead to the formation of (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[2][3]
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Photodegradation: Irradiation with UV-B light can cause degradation, leading to the formation of 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide and 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide as the main degradation products.[4]
3. How does the choice of solvent affect the stability of this compound?
The stability of this compound is significantly influenced by the solvent system. Ethanolic solutions have demonstrated good stability, with the compound remaining stable for over six months even at room temperature.[5] In contrast, photostability is greater in methanol and ethanol compared to aqueous solutions like saline and water.[4]
4. What is the effect of pH on the stability of the molecule?
5. How should solutions of this compound be properly stored?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Protection from Light: Store solutions in amber-colored vials or wrapped in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
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Temperature: While ethanolic extracts have shown stability at room temperature, refrigeration (2-8 °C) is generally recommended for long-term storage to reduce the rate of potential degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected peaks in chromatogram over a short period. | Oxidation due to exposure to air. | 1. Prepare fresh solutions and minimize headspace in the storage vial. 2. Purge the solution and the vial headspace with an inert gas (nitrogen or argon) before sealing. 3. Consider adding an antioxidant to the formulation. |
| Rapid degradation of the compound when exposed to ambient light. | Photodegradation. | 1. Work in a dimly lit area or use light-blocking glassware during experiments. 2. Store solutions in amber vials or wrap clear vials with aluminum foil. 3. For photostability studies, follow ICH Q1B guidelines for controlled light exposure.[6] |
| Inconsistent results or appearance of new impurities in different solvent systems. | Solvent-dependent stability. | 1. Evaluate the stability of this compound in the specific solvent system you are using. 2. Ethanolic solutions are reported to have good stability.[5] 3. Avoid prolonged storage in aqueous solutions, especially if not pH-controlled. |
| Gradual loss of compound over time, even when protected from light and air. | Potential hydrolysis or slow thermal degradation. | 1. Ensure the pH of the solution is near neutral. Use buffers if necessary. 2. Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E,6Z,8E)-N-(2-Methylpropyl)deca-2,6,8-trienamide | [7] |
| Common Name | Spilanthol, Affinin | [7] |
| Molecular Formula | C14H23NO | [8][9] |
| Molecular Weight | 221.34 g/mol | [9] |
| Appearance | Colorless to yellowish-brown clear liquid to solid | [8] |
| Boiling Point | 160-165 °C at 0.3-0.5 mmHg | [9] |
| Melting Point | 23 °C | [9] |
| Density | 0.896 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility in Water | 13.32 mg/L at 25 °C (estimated) | [8] |
| Solubility in Organic Solvents | Soluble in alcohol | [8] |
Table 2: Summary of Stability Issues and Contributing Factors
| Degradation Pathway | Contributing Factors | Known Degradation Products | Mitigation Strategies |
| Oxidation | Exposure to atmospheric oxygen | (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[2][3] | Store under an inert atmosphere (e.g., nitrogen, argon); Use of antioxidants. |
| Photodegradation | Exposure to light, particularly UV-B radiation | 6,9-dihydroxy-deca-2,7-dienoic acid isobutyl-amide; 8,9-dihydroxy-deca-2,6-dienoic acid isobutyl-amide[4] | Protect from light using amber glassware or light-blocking foil. |
| Hydrolysis | Acidic or basic pH conditions | Deca-2,6,8-trienoic acid and isobutylamine (postulated)[1] | Maintain solution pH near neutral; Use of buffers. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a basic workflow for assessing the stability of this compound in a given solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Dispense aliquots of the solution into appropriate vials (e.g., clear and amber glass vials for photostability assessment).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity profile.
-
-
Storage Conditions:
-
Store the vials under various conditions to be evaluated. This may include:
-
Different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
Exposure to light (following ICH Q1B guidelines) and protected from light (dark control).
-
Normal atmosphere and inert atmosphere.
-
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each storage condition.
-
Analyze the samples using the same analytical method as in the initial analysis.
-
-
Data Analysis:
-
Compare the concentration and purity profile of the stored samples to the initial (time zero) results.
-
Calculate the percentage of degradation and identify any new impurity peaks.
-
If possible, determine the degradation kinetics (e.g., zero-order or first-order) and calculate the half-life of the compound under each condition.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This is an example of an HPLC-UV method that can be used for stability studies, based on published literature.[10] Method validation according to ICH guidelines is essential.[4]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 93:7 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
Mandatory Visualization
References
- 1. Buy Spilanthol (EVT-337604) | 25394-57-4 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. aablocks.com [aablocks.com]
- 7. Spilanthol - Wikipedia [en.wikipedia.org]
- 8. spilanthol [flavscents.com]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting side reactions in Spilanthol chemical synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common side reactions encountered during the chemical synthesis of Spilanthol. It is intended for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The following diagram outlines a common synthetic pathway to Spilanthol, highlighting the key stages where side reactions may occur.
Caption: A 5-step synthetic route to Spilanthol.
Detailed Experimental Protocols
A representative 5-step synthesis of Spilanthol is detailed below. This protocol is a composite based on established synthetic routes.
Step 1: Sonogashira Coupling To a solution of a suitable vinyl halide (e.g., (E)-1-bromo-prop-1-ene) and a terminal alkyne (e.g., pent-4-yn-1-ol) in an appropriate solvent like piperidine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 15 mol%). The reaction is typically stirred at room temperature for 1-5 hours under an inert atmosphere. Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.
Step 2: Z-Selective Alkyne Semi-reduction The product from the Sonogashira coupling is dissolved in a solvent such as methanol or ethyl acetate. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon). The reaction is monitored closely to prevent over-reduction to the alkane. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
Step 3: Alcohol Oxidation The resulting Z-alkenol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added portion-wise at 0 °C or room temperature. The reaction is stirred until the starting material is consumed. The crude product is then purified, often by filtration through a pad of silica gel.
Step 4: Horner-Wadsworth-Emmons (HWE) Reaction A phosphonate ester is deprotonated with a base (e.g., NaH or BuLi) in an anhydrous solvent like THF at low temperature to form the ylide. The aldehyde from the previous step is then added dropwise, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the resulting (2E,6Z,8E)-deca-2,6,8-trienoic acid ester is extracted and purified.
Step 5: Amide Coupling The trienoic acid ester is first hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. The purified (2E,6Z,8E)-deca-2,6,8-trienoic acid is then dissolved in an anhydrous solvent such as DMF or dichloromethane. A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt) are added, followed by isobutylamine. The reaction is stirred at room temperature until completion. The crude Spilanthol is then purified by column chromatography.
Troubleshooting Guides & FAQs
Stage 1: Sonogashira Coupling
Q1: My Sonogashira coupling reaction is sluggish or stalls, and I observe significant amounts of homocoupled alkyne byproduct (Glaser coupling). What could be the cause?
A1: This is a common issue in Sonogashira couplings and can be attributed to several factors:
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Oxygen Contamination: The presence of oxygen promotes the homocoupling of the terminal alkyne. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
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Catalyst Inactivity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst.
-
Base: The choice and purity of the amine base are important. Piperidine or triethylamine are commonly used and should be distilled before use.
Troubleshooting Flowchart: Sonogashira Homocoupling
Caption: Troubleshooting Sonogashira homocoupling side reactions.
Quantitative Data: Effect of Reaction Atmosphere on Sonogashira Coupling
| Entry | Catalyst System | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | Air | 35 | 55 |
| 2 | Pd(PPh₃)₄ / CuI | Nitrogen | 81 | <5 |
| 3 | Pd(OAc)₂ / PPh₃ / CuI | Air | 40 | 50 |
| 4 | Pd(OAc)₂ / PPh₃ / CuI | Argon | 85 | <5 |
Data is representative and compiled from typical outcomes of Sonogashira reactions.
Stage 2: Z-Selective Alkyne Semi-reduction
Q2: My alkyne reduction with Lindlar's catalyst is not selective. I'm getting a mixture of the desired Z-alkene, the E-alkene, and the fully reduced alkane. How can I improve the selectivity?
A2: Achieving high Z-selectivity and preventing over-reduction are key challenges in this step.
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Catalyst Activity: The Lindlar's catalyst might be too active or not properly "poisoned". Ensure you are using a reliable source of the catalyst. Sometimes, adding a small amount of quinoline can further poison the catalyst and improve selectivity.
-
Over-reduction: This occurs when the reaction is left for too long or under too high a hydrogen pressure. Monitor the reaction progress carefully by TLC or GC and stop it as soon as the starting alkyne is consumed. Using a hydrogen balloon instead of a high-pressure hydrogenation setup provides better control.
-
Isomerization: The formation of the E-alkene can occur if the reaction conditions promote isomerization. This can sometimes be minimized by ensuring the reaction is run at room temperature or below.
Quantitative Data: Selectivity in Alkyne Reduction
| Entry | Catalyst | Additive | Z-Alkene (%) | E-Alkene (%) | Alkane (%) |
| 1 | Pd/C | None | 10 | 5 | 85 |
| 2 | Lindlar's Catalyst | None | 95 | <2 | 3 |
| 3 | Lindlar's Catalyst | Quinoline | >98 | <1 | <1 |
| 4 | Na / NH₃ | None | <2 | 98 | <1 |
This table illustrates typical selectivities for different alkyne reduction methods.
Stage 4: Horner-Wadsworth-Emmons (HWE) Reaction
Q3: The E/Z selectivity of my HWE reaction is poor, leading to a difficult-to-separate mixture of isomers of the decatrienoic acid ester. How can I control the stereochemical outcome?
A3: The stereoselectivity of the HWE reaction is highly dependent on the reaction conditions and the nature of the phosphonate ylide.
-
For E-selectivity (as required for the 2E double bond in Spilanthol):
-
Use non-stabilized or weakly stabilized ylides.
-
Employing sodium or lithium bases (e.g., NaH, n-BuLi) often favors the E-isomer.
-
Running the reaction at higher temperatures can also increase the proportion of the thermodynamically more stable E-isomer.[1]
-
-
For Z-selectivity:
-
The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6), is highly effective for producing Z-alkenes.[2]
-
Troubleshooting Flowchart: HWE Stereoselectivity
Caption: Decision-making for controlling HWE stereoselectivity.
Quantitative Data: HWE Reaction Conditions vs. E/Z Ratio
| Entry | Phosphonate Ester | Base | Temperature (°C) | E:Z Ratio |
| 1 | Trimethyl | NaH | 25 | 90:10 |
| 2 | Trimethyl | KHMDS | -78 | 15:85 |
| 3 | Bis(trifluoroethyl) | KHMDS / 18-crown-6 | -78 | <5:95 |
| 4 | Diethyl | LiHMDS | 0 | 85:15 |
Data is representative for typical HWE reactions.[3]
Stage 5: Amide Coupling
Q4: My final amide coupling reaction using EDC/HOBt has a low yield, and I have difficulty purifying the product from unreacted starting materials and byproducts.
A4: Low yields in amide coupling reactions are often due to reagent quality, reaction conditions, or workup issues.
-
Moisture: EDC is highly sensitive to moisture. Ensure that all reagents and solvents are anhydrous. Using molecular sieves can help.
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the amine.
-
Byproduct Removal: The urea byproduct from EDC can sometimes be difficult to remove. A standard workup involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted amine and EDC, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Alternative Coupling Reagents: If EDC/HOBt consistently gives poor results, consider alternative coupling reagents like HATU or T3P, which can be more effective for hindered or electron-deficient substrates.
Quantitative Data: Amide Coupling Reagent Comparison
| Entry | Coupling System | Base | Yield (%) |
| 1 | EDC / HOBt | DIPEA | 65 |
| 2 | DCC / DMAP | Et₃N | 70 |
| 3 | HATU | DIPEA | 92 |
| 4 | T3P | Pyridine | 88 |
Yields are representative for the coupling of a non-hindered carboxylic acid and amine.[4][5]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Optimization of HPLC Separation for Spilanthol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Spilanthol isomers.
Troubleshooting and FAQs
This section addresses common issues encountered during the HPLC analysis of Spilanthol.
Question: Why am I seeing poor resolution or co-elution of Spilanthol isomers?
Answer: The separation of Spilanthol's geometric isomers, such as the main (2E,6Z,8E) isomer and other cis/trans configurations, can be challenging due to their similar chemical structures.[1][2][3] To improve resolution, consider the following:
-
Mobile Phase Optimization:
-
Adjust Organic Modifier Ratio: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic modifier can increase retention and improve separation between closely eluting peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.
-
Incorporate Additives: Adding a small percentage of an acid, like formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and resolution, especially for compounds with amide groups.[4]
-
-
Temperature Control: Operating the column at a controlled, slightly elevated temperature (e.g., 35°C) can enhance separation efficiency.[4]
-
Gradient Elution: Employ a shallow gradient, where the percentage of the organic solvent increases slowly over time. This can effectively separate isomers with very similar retention times.[4]
-
Column Selection: If resolution is still an issue, consider a column with a different stationary phase chemistry or a column with a smaller particle size for higher efficiency.
Question: What is causing peak tailing for my Spilanthol peak?
Answer: Peak tailing in HPLC can be caused by several factors. For Spilanthol, which contains an amide group, interactions with the stationary phase can be a common cause. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. The addition of an acid like formic or acetic acid can help to protonate any active sites on the silica backbone of the column, reducing secondary interactions.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.
-
Column Void: A void at the head of the column can also cause peak tailing. This may require column replacement.
Question: My retention times are shifting between injections. What should I do?
Answer: Retention time variability can compromise the reliability of your results. Common causes and solutions include:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. If you are mixing solvents online, check that the pump is functioning correctly.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[4]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.
-
Pump Issues: Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and degassed.
Question: How can I improve the sensitivity of my Spilanthol analysis?
Answer: To enhance the detection of low concentrations of Spilanthol:
-
Optimize Detection Wavelength: The maximum UV absorption for Spilanthol is reported around 228-237 nm.[5] Ensure your detector is set to the optimal wavelength.
-
Sample Preparation: Utilize a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[6]
-
Injection Volume: Increase the injection volume, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.
-
Detector Choice: For very low concentrations, consider using a more sensitive detector, such as a mass spectrometer (MS).[7][8]
Data Presentation
The following tables summarize typical parameters for the HPLC analysis of Spilanthol.
Table 1: HPLC Method Parameters for Spilanthol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Water (93:7, v/v)[7] | Acetonitrile:Water (1:1, v/v)[8] | A: Water + 0.1% Formic Acid, B: Acetonitrile[4] |
| Elution Mode | Isocratic[7] | Isocratic[8] | Gradient[4] |
| Flow Rate | 0.5 mL/min[7] | 0.2 mL/min[8] | 0.25 mL/min[4] |
| Detection | UV | UV | DAD (230 nm)[4] |
| Temperature | Not Specified | Not Specified | 35 °C[4] |
| Retention Time | ~7.34 min[8] | ~4.97 min[8] | Varies with gradient |
Table 2: Validation Parameters for Spilanthol Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.27 µM | [8] |
| Limit of Quantification (LOQ) | 0.45 µM | [8] |
| Linearity Range | 0.45 - 450 µM | [8] |
| Repeatability (RSD) | ≤ 6% | [8] |
| Intermediate Precision (RSD) | ≤ 2% | [8] |
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of Spilanthol from a plant extract.
1. Sample Preparation: Ethanolic Extraction and SPE Cleanup
-
Extraction:
-
Grind the plant material (e.g., flowers of Acmella oleracea) to a fine powder.
-
Accurately weigh approximately 1 g of the powdered material into a flask.
-
Add 20 mL of ethanol (>75%) to the flask.[8]
-
Sonication or maceration can be used to enhance extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
-
Solid-Phase Extraction (SPE) for Purification (Optional): [6]
-
Condition a C18 SPE cartridge with ethanol followed by water.
-
Load the filtered ethanolic extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the Spilanthol-containing fraction with a suitable concentration of ethanol (e.g., 52% ethanol).[6]
-
Collect the eluate and, if necessary, evaporate the solvent and reconstitute in the mobile phase.
-
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Mobile Phase: Prepare the mobile phase as required (see Table 1). For example, a mixture of acetonitrile and water. Ensure all solvents are HPLC grade and degassed before use.
-
Instrument Setup:
-
Injection: Inject a known volume (e.g., 5 µL) of the prepared sample or standard solution.[4]
3. Data Analysis
-
Identify the Spilanthol peak based on the retention time of a pure standard.
-
For quantification, create a calibration curve using standard solutions of Spilanthol at different concentrations.
-
Integrate the peak area of the Spilanthol peak in the sample chromatogram and determine the concentration using the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the HPLC analysis of Spilanthol.
Caption: Experimental workflow for HPLC analysis of Spilanthol.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spilanthol, 25394-57-4 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Simple Green Purification of Spilanthol from Natural Deep Eutectic Solvent and Ethanolic Acmella oleracea (L.) R.K. Jansen Extracts Using Solid-Phase Extraction [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Air Oxidation of N-(2-methylpropyl)deca-2,6,8-trienamide
This technical support guide is intended for researchers, scientists, and drug development professionals working with N-(2-methylpropyl)deca-2,6,8-trienamide (also known as spilanthol). This document provides troubleshooting advice and frequently asked questions (FAQs) to help prevent its degradation due to air oxidation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to air oxidation?
A1: this compound, or spilanthol, is a polyunsaturated fatty amide. Its chemical structure contains a deca-2,6,8-trienamide chain with multiple carbon-carbon double bonds. These double bonds are susceptible to attack by atmospheric oxygen, leading to oxidative degradation of the molecule. This process is often accelerated by exposure to light and elevated temperatures.
Q2: What are the visible signs of oxidation of my this compound sample?
A2: While visual signs can be subtle, you might observe a change in the physical appearance of your sample, such as a slight yellowing of a previously colorless or pale-yellow solution or solid. The most definitive evidence of oxidation comes from analytical techniques like HPLC, which can show a decrease in the peak corresponding to the pure compound and the appearance of new peaks corresponding to degradation products.
Q3: What is the primary oxidation product of this compound?
A3: The primary product of air oxidation has been identified as (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide[1][2][3]. This endoperoxide formation is a common oxidation pathway for compounds with conjugated diene systems. Monitoring the appearance of this endoperoxide can be a key indicator of sample degradation.
Q4: How can I store my this compound to minimize oxidation?
A4: Proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be made of a non-reactive material, such as amber glass, to protect it from light. For long-term storage, it is recommended to keep the compound at low temperatures, such as -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | 1. Oxygen dissolved in the solvent. 2. Exposure to air during handling. 3. Use of a pro-oxidant solvent. | 1. Use degassed solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method. 2. Handle all solutions under an inert atmosphere using a glove box or Schlenk line. 3. Choose high-purity solvents and consider the use of antioxidants. |
| Inconsistent results in bioassays. | Partial oxidation of the compound leading to reduced activity or the presence of interfering byproducts. | 1. Confirm the purity of your sample before each experiment using an analytical technique like HPLC. 2. Prepare fresh solutions for each experiment from a properly stored stock. 3. Incorporate an appropriate antioxidant into your solvent system. |
| Appearance of unknown peaks in my chromatogram. | Formation of oxidation products. | 1. Compare the retention time of the new peaks with known standards of oxidation products if available. 2. Use HPLC-MS/MS to identify the mass of the unknown peaks and compare it with the expected mass of oxidation products like the endoperoxide. 3. Implement stricter anaerobic handling and storage procedures. |
Quantitative Data on Antioxidant Efficacy
While specific studies on the quantitative efficacy of antioxidants for pure this compound are limited, data from studies on other polyunsaturated fatty acids and lipids provide valuable guidance. The following tables summarize effective concentrations of common antioxidants.
Table 1: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing Polyunsaturated Fatty Acid (PUFA) Degradation
| BHT Concentration | % Decrease in Total PUFAs (after 28 days at room temperature) | Reference |
| 0 mg/mL | 49% | [4] |
| 2.5 mg/mL | 15% | [4] |
| 5.0 mg/mL | 6% | [4] |
| Data from a study on dried blood spots containing PUFAs. |
Table 2: Recommended Concentrations of Common Antioxidants for Stabilizing Air-Sensitive Compounds
| Antioxidant | Typical Concentration Range | Notes | References |
| Butylated Hydroxytoluene (BHT) | 0.0002% - 0.5% (w/v) | A potent synthetic antioxidant. Higher concentrations may be used depending on the application. | [5][6][7] |
| α-Tocopherol (Vitamin E) | 0.01% - 0.1% (w/v) | A natural antioxidant. Can exhibit pro-oxidant effects at very high concentrations. A ratio of at least 0.6 mg α-tocopherol per gram of PUFA is often suggested. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound in an organic solvent with an added antioxidant to prevent air oxidation.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., ethanol, acetonitrile)
-
Antioxidant (e.g., BHT or α-tocopherol)
-
Inert gas (argon or nitrogen) supply
-
Schlenk flask or vial with a septum-sealed cap
-
Gastight syringe
-
Standard laboratory glassware (dried in an oven at >100°C overnight and cooled under an inert gas stream)
Procedure:
-
Prepare Antioxidant Stock Solution:
-
In a separate vial, prepare a concentrated stock solution of the chosen antioxidant in the desired solvent (e.g., 1% w/v BHT in ethanol).
-
-
Degas the Solvent:
-
Place the required volume of the primary solvent in a Schlenk flask.
-
Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent for at least 15-30 minutes to remove dissolved oxygen.
-
-
Add Antioxidant:
-
Using a gastight syringe, add the appropriate volume of the antioxidant stock solution to the degassed solvent to achieve the desired final concentration (e.g., 0.01% BHT).
-
-
Dissolve the Compound:
-
Weigh the required amount of this compound in a tared vial inside a glovebox or under a stream of inert gas.
-
Add the degassed, antioxidant-containing solvent to the vial to dissolve the compound.
-
Seal the vial tightly with a septum cap.
-
-
Storage:
-
Wrap the vial in aluminum foil to protect it from light.
-
Store the solution at -20°C or below.
-
Protocol 2: Monitoring Oxidation using High-Performance Liquid Chromatography (HPLC)
Objective: To analytically monitor the stability of this compound and detect the formation of its primary oxidation product.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standard Solutions:
-
Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
Dilute an aliquot of your experimental sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products. The primary oxidation product, the endoperoxide, will have a different retention time.
-
-
Quantification:
-
Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.
-
A decrease in the concentration over time indicates degradation.
-
Visualizations
Caption: Air oxidation pathway of this compound.
Caption: Workflow for preventing oxidation of this compound.
References
- 1. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants [agris.fao.org]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin E Does Not Disturb Polyunsaturated Fatty Acid Lipid Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. thepoultrysite.com [thepoultrysite.com]
- 9. Relationship between vitamin E requirement and polyunsaturated fatty acid intake in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Spilanthol Solubility Challenges
For researchers, scientists, and drug development professionals, working with the promising bioactive compound Spilanthol can present a significant hurdle: its limited solubility in aqueous buffers. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, enabling seamless integration of Spilanthol into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Spilanthol?
A1: Spilanthol is an amphiphilic compound, meaning it has both hydrophobic and hydrophilic properties. Its solubility in water is limited, with a reported solubility limit of approximately 150 mg/L.[1] It is more readily soluble in organic solvents such as ethanol and methanol.
Q2: I'm observing precipitation when I add my Spilanthol stock (dissolved in an organic solvent) to my aqueous buffer. What can I do?
A2: This is a common issue due to the poor water solubility of Spilanthol. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of Spilanthol in your aqueous medium.
-
Optimize solvent concentration: If your experimental system allows, you can increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your cells or assay.
-
Use a solubilizing agent: Incorporating surfactants or cyclodextrins can significantly enhance the aqueous solubility of Spilanthol. See the detailed protocols below for guidance.
-
pH adjustment: Although data on the pH-dependent solubility of Spilanthol is limited, the stability of the amide group may be affected by extreme pH values. It is advisable to work within a pH range of 5-9.
Q3: Can I use surfactants to dissolve Spilanthol in my cell culture medium?
A3: Yes, non-ionic surfactants like Tween 80 (Polysorbate 80) and Cremophor EL are commonly used to solubilize hydrophobic compounds for in vitro studies. They form micelles that encapsulate Spilanthol, allowing for its dispersion in aqueous media. It is crucial to determine the cytotoxic concentration of the chosen surfactant on your specific cell line to ensure that the observed effects are from Spilanthol and not the solubilizing agent.
Q4: Are there any "green" alternatives to traditional organic solvents for dissolving Spilanthol?
A4: Yes, Natural Deep Eutectic Solvents (NADES) are emerging as environmentally friendly alternatives for the extraction and solubilization of natural products like Spilanthol. NADES are mixtures of natural compounds, such as choline chloride and a hydrogen bond donor (e.g., 1,2-propanediol), that form a eutectic mixture with a melting point lower than the individual components. Studies have shown that NADES can be as effective as ethanol in extracting Spilanthol.[2][3]
Troubleshooting Guide: Preparing Solubilized Spilanthol Formulations
This section provides an overview of different methods to enhance the aqueous solubility of Spilanthol, along with their advantages and disadvantages.
| Method | Description | Advantages | Disadvantages |
| Co-solvency | Dissolving Spilanthol in a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer. | Simple and quick method. | The final concentration of the organic solvent may affect the experimental system (e.g., cell viability). |
| Micellar Solubilization | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate Spilanthol. | Effective at increasing solubility at low concentrations. | Surfactants can have their own biological effects and may be toxic at higher concentrations. |
| Cyclodextrin Inclusion | Forming a complex where the hydrophobic Spilanthol molecule is encapsulated within the cavity of a cyclodextrin molecule (e.g., β-cyclodextrin). | Can significantly increase solubility and stability. Biocompatible. | The complexation efficiency can vary, and it may not be suitable for all applications. |
| Nanoemulsions | Creating a stable oil-in-water emulsion where Spilanthol is dissolved in the oil phase, which is then dispersed as nanosized droplets in the aqueous phase. | High loading capacity and improved bioavailability. | Requires specialized equipment (e.g., high-pressure homogenizer, sonicator) for preparation. |
| Solid Dispersions | Dispersing Spilanthol in a solid matrix of a hydrophilic carrier (e.g., PEG 6000, PVP K30). The solid dispersion can then be dissolved in an aqueous buffer. | Enhances dissolution rate and bioavailability. | The process can involve organic solvents or high temperatures, which may not be suitable for all applications. |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance Spilanthol solubility.
Protocol 1: Solubilization using a Surfactant (Tween 80)
This protocol describes how to prepare a stock solution of Spilanthol using Tween 80 for in vitro experiments.
Materials:
-
Spilanthol
-
Tween 80 (Polysorbate 80)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a Spilanthol-Tween 80 mixture: Weigh the desired amount of Spilanthol and add it to a microcentrifuge tube. Add Tween 80 at a 1:2 to 1:5 (w/w) ratio of Spilanthol to Tween 80.
-
Mix thoroughly: Vortex the mixture vigorously for 1-2 minutes until a homogenous paste or solution is formed. Gentle heating (37-40°C) can be applied to facilitate mixing.
-
Hydration: Slowly add the PBS (pH 7.4) to the Spilanthol-Tween 80 mixture dropwise while continuously vortexing.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
Workflow for Micellar Solubilization of Spilanthol
Caption: Workflow for solubilizing Spilanthol using Tween 80.
Protocol 2: Preparation of Spilanthol-β-Cyclodextrin Inclusion Complex by Kneading Method
This method enhances the aqueous solubility of Spilanthol by forming an inclusion complex with β-cyclodextrin.
Materials:
-
Spilanthol
-
β-Cyclodextrin
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of Spilanthol and β-cyclodextrin for a 1:1 molar ratio.
-
Kneading: Place the β-cyclodextrin in a mortar. Create a paste by adding a small amount of a water:ethanol (1:1 v/v) mixture.
-
Incorporate Spilanthol: Dissolve the calculated amount of Spilanthol in a minimal amount of ethanol and add it dropwise to the β-cyclodextrin paste while continuously triturating with the pestle.
-
Continue Kneading: Knead the mixture for 60-90 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved to obtain a solid powder of the inclusion complex.
-
Storage: Store the dried complex in a desiccator.
Workflow for Spilanthol-β-Cyclodextrin Inclusion Complex Preparation
Caption: Kneading method for preparing Spilanthol-β-cyclodextrin inclusion complexes.
Signaling Pathways Involving Spilanthol
Spilanthol has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.
NF-κB Signaling Pathway
Spilanthol has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[4][5][6]
Caption: Spilanthol's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Spilanthol can also suppress inflammatory responses by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 and JNK.[4][7][8][9][10]
References
- 1. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spilanthol Inhibits COX-2 and ICAM-1 Expression via Suppression of NF-κB and MAPK Signaling in Interleukin-1β-Stimulated Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spilanthol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Spilanthol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Spilanthol.
Frequently Asked Questions (FAQs)
1. What is Spilanthol and what are the primary challenges to its oral bioavailability?
Spilanthol is a bioactive N-alkylamide found in plants of the Acmella oleracea species, commonly known as "jambu".[1][2][3] It is recognized for a variety of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.[4][5][6]
Despite its therapeutic potential, the oral delivery of Spilanthol faces several challenges:
-
Low Aqueous Solubility: Spilanthol is a lipophilic compound, which can limit its dissolution in the aqueous environment of the gastrointestinal tract, a crucial step for absorption.
-
Pre-systemic Metabolism: Spilanthol may be subject to metabolism by cytochrome P450 enzymes in the gut wall and liver, which can reduce the amount of active compound reaching systemic circulation.[4]
-
Efflux Transporters: The compound might be a substrate for efflux transporters in the intestinal epithelium, which actively pump it back into the intestinal lumen, thereby limiting its net absorption.
These factors contribute to a potentially low and variable oral bioavailability, which can hinder its clinical efficacy.
2. What are the primary strategies to enhance the oral bioavailability of Spilanthol?
Several formulation strategies can be employed to overcome the challenges of Spilanthol's oral delivery:
-
Nanoformulations: Encapsulating Spilanthol in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[7][8][9][10]
-
Permeation Enhancers: Co-administration of Spilanthol with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.[11][12]
-
Metabolic Inhibitors: The use of inhibitors for specific cytochrome P450 enzymes can reduce the pre-systemic metabolism of Spilanthol, thereby increasing the fraction of the dose that reaches the systemic circulation.
3. Which analytical methods are suitable for the quantification of Spilanthol in biological samples?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common method for quantifying Spilanthol.[4][13][14][15][16]
-
HPLC-UV: This method is robust and widely available. Detection is typically performed at around 237 nm.[4]
-
LC-MS/MS: Liquid Chromatography coupled with tandem mass spectrometry offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of Spilanthol in complex biological matrices like plasma or tissue homogenates.[13][15][17]
Troubleshooting Guides
Issue 1: Low Permeability in In Vitro Caco-2 Cell Assays
Question: My in vitro permeability assay using Caco-2 cell monolayers shows low apparent permeability (Papp) for my Spilanthol formulation. What are the potential causes and how can I troubleshoot this?
Answer:
Low permeability in Caco-2 assays can stem from several factors related to both the compound and the experimental setup.
Potential Causes:
-
Poor Solubility in Assay Medium: Spilanthol's lipophilicity can lead to poor solubility in the aqueous transport medium, limiting the concentration gradient available for passive diffusion.
-
Efflux by P-glycoprotein (P-gp): Caco-2 cells express efflux transporters like P-gp, which could be actively transporting Spilanthol back into the apical chamber.
-
Cell Monolayer Integrity: A compromised cell monolayer (low Transepithelial Electrical Resistance - TEER values) can lead to inaccurate permeability measurements.
-
Non-specific Binding: Spilanthol may bind to the plastic of the assay plates, reducing the effective concentration available for transport.
Troubleshooting Steps:
-
Improve Solubility: Consider using a co-solvent system or a solubilizing agent in the transport buffer that is compatible with the Caco-2 cells. Ensure the final concentration of the solvent does not affect cell viability.
-
Investigate Efflux: Conduct a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. If efflux is confirmed, consider co-administration with a known P-gp inhibitor.
-
Verify Monolayer Integrity: Regularly monitor TEER values throughout the experiment. Ensure values are stable and within the acceptable range for your laboratory's Caco-2 cell line before and after the transport study.
-
Assess Compound Recovery: At the end of the experiment, quantify the amount of Spilanthol in the apical and basolateral chambers, as well as the amount associated with the cell monolayer, to check for mass balance. Low recovery may indicate non-specific binding.
Issue 2: Instability of Spilanthol Nanoformulations
Question: The Spilanthol-loaded nanoemulsion I prepared shows signs of instability (e.g., phase separation, particle size increase) upon storage. What could be the cause and how can I improve its stability?
Answer:
Nanoformulation instability is a common challenge and can be attributed to several formulation and process parameters.
Potential Causes:
-
Inadequate Surfactant Concentration: The amount or type of surfactant may be insufficient to stabilize the oil-water interface, leading to droplet coalescence.
-
Ostwald Ripening: This phenomenon occurs when smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in particle size over time. This is more common in nanoemulsions with components that have some aqueous solubility.
-
Incorrect Homogenization Parameters: The energy input during homogenization (e.g., sonication or high-pressure homogenization) might not be optimal to produce a uniform and stable droplet size distribution.
-
Suboptimal Storage Conditions: Temperature fluctuations or exposure to light can accelerate degradation pathways and destabilize the formulation.
Troubleshooting Steps:
-
Optimize Surfactant System: Screen different types and concentrations of surfactants, or use a combination of surfactants, to achieve a stable formulation. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system should be optimized for the oil phase used.
-
Include a Co-surfactant: The addition of a co-surfactant, such as a short-chain alcohol, can improve the flexibility of the interfacial film and enhance stability.
-
Refine Homogenization Process: Systematically vary the homogenization parameters (e.g., time, power, pressure, number of cycles) to achieve the smallest and most uniform particle size distribution.
-
Control Storage Conditions: Store the nanoemulsion in a controlled environment, protected from light and extreme temperatures. Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage conditions.
Quantitative Data Summary
Table 1: In Vitro Permeation Parameters of Spilanthol
| Formulation | Membrane | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) | Reference |
| Spilanthol (0.5% w/V) in PG | Human Skin | - | 4.13 (for Testosterone) | [11] |
| Spilanthol (1% w/V) in PG | Human Skin | - | 4.60 (for Caffeine) | [11] |
| 10% JBC Mucoadhesive Film | Pig Esophageal Mucosa | 0.012 ± 0.001 | - | [18] |
| 10% JB Mucoadhesive Film | Pig Esophageal Mucosa | 0.008 ± 0.001 | - | [18] |
| 20% JB Mucoadhesive Film | Pig Esophageal Mucosa | 0.004 ± 0.000 | - | [18] |
PG: Propylene Glycol; JBC: Jambu extract treated with activated carbon; JB: Jambu extract
Table 2: Pharmacokinetic Parameters of Spilanthol in Animal Models
| Animal Model | Administration Route | Dose | K1 (unidirectional influx rate) | Reference |
| Mice | Intravenous | 4 mg/ml | 796 µl/(g·min) (into brain) | [17] |
Experimental Protocols
Protocol 1: In Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol is a generalized procedure for assessing the intestinal permeability of Spilanthol.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at an appropriate density.
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter.
- Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm2).
3. Transport Experiment:
- Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Add the Spilanthol test solution (dissolved in HBSS, potentially with a non-toxic concentration of a co-solvent) to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At pre-determined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
- At the end of the experiment, collect samples from both the apical and basolateral chambers.
4. Sample Analysis:
- Quantify the concentration of Spilanthol in the collected samples using a validated analytical method such as LC-MS/MS.
5. Calculation of Apparent Permeability (Papp):
- Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux (rate of appearance of Spilanthol in the receiver chamber).
- A is the surface area of the permeable membrane.
- C0 is the initial concentration of Spilanthol in the donor chamber.
Protocol 2: Preparation of Spilanthol-Loaded Nanoemulsion by High-Energy Homogenization
This protocol describes a general method for preparing a Spilanthol nanoemulsion.
1. Preparation of Phases:
- Oil Phase: Dissolve a specific amount of Spilanthol in a suitable oil (e.g., medium-chain triglycerides, olive oil).[19]
- Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (if used) in purified water.
2. Pre-emulsification:
- Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed using a magnetic stirrer to form a coarse pre-emulsion.
3. High-Energy Homogenization:
- Subject the pre-emulsion to high-energy homogenization using either:
- Ultrasonication: Use a probe sonicator, optimizing the power and time of sonication. The process should be carried out in an ice bath to prevent overheating.
- High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specific number of cycles at an optimized pressure.
4. Characterization:
- Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
- Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.
- Encapsulation Efficiency: Separate the free Spilanthol from the nanoemulsion (e.g., by ultracentrifugation) and quantify the amount of Spilanthol in the nanoemulsion. Encapsulation Efficiency (%) = [(Total Spilanthol - Free Spilanthol) / Total Spilanthol] * 100
Visualizations
Caption: Workflow for Spilanthol nanoemulsion preparation.
Caption: Spilanthol's anti-inflammatory and metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characteristics of the Hydroethanolic Extract of Acmella oleracea (L) R. K. Jansen Flowers: ADME/Tox In Silico and In Vivo Antihypertensive and Chronic Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet [ouci.dntb.gov.ua]
- 6. Spilanthol - Wikipedia [en.wikipedia.org]
- 7. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spilanthol-rich-essential-oil-obtained-by-microwave-assisted-extraction-from-acmella-oleracea-l-r-k-jansen-and-its-nanoemulsion-insecticidal-cytotoxic-and-anti-inflammatory-activities - Ask this paper | Bohrium [bohrium.com]
- 11. Skin penetration enhancing properties of the plant N-alkylamide spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS profiling of N-alkylamides in Spilanthes acmella extract and the transmucosal behaviour of its main bio-active spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Development and Evaluation of a Novel Mucoadhesive Film Containing Acmella oleracea Extract for Oral Mucosa Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol. The focus is on achieving a high yield of the desired (2E,6Z,8E)-isomer, which is the most biologically active form.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed during the synthesis of this compound?
A1: During the synthesis of spilanthol, several geometric isomers can be formed due to the presence of three double bonds in the deca-2,6,8-trienamide backbone. The most common isomers include:
-
(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide: This is the desired, naturally occurring, and most biologically active isomer, often referred to as spilanthol.
-
(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide: The all-trans isomer.
-
(2Z,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide: An isomer with a Z-configuration at the C2-C3 double bond.
-
Other combinations of E and Z isomers at the 2, 6, and 8 positions.
The formation of these isomers is highly dependent on the synthetic route and reaction conditions employed. Some synthetic routes have been reported to produce mixtures with up to 21% of undesired isomers.[1]
Q2: Which synthetic steps are critical for controlling the stereochemistry of the double bonds?
A2: The stereochemical outcome of the synthesis is primarily determined during the formation of the carbon-carbon double bonds. The key steps to control are:
-
Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Olefination: These reactions are commonly used to form the C6-C7 (Z) and C8-C9 (E) double bonds. The choice of reagents, base, and reaction conditions can significantly influence the E/Z selectivity. For instance, a highly selective Wittig reaction has been employed to produce the desired Z-form of a tetraene precursor.[2]
-
Knoevenagel Condensation: This reaction is often used to form the C2-C3 (E) double bond. The choice of catalyst (e.g., base) and reaction conditions can affect the isomeric purity of the product.[3] Under certain basic conditions, isomerization of other double bonds can also occur.
Q3: How can I analyze the isomeric purity of my synthesized this compound?
A3: Several analytical techniques can be used to determine the isomeric ratio of your product:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying spilanthol isomers. A C18 column is typically used with a mobile phase consisting of acetonitrile and water.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, aiding in the identification of different isomers.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to determine the stereochemistry of the double bonds by analyzing coupling constants and chemical shifts.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired (2E,6Z,8E)-isomer and a mixture of other geometric isomers. | 1. Non-stereoselective Wittig/HWE reaction: The conditions used for the olefination step may not be optimal for achieving the desired Z-selectivity at the C6-C7 double bond. 2. Isomerization during Knoevenagel condensation: The basic conditions of the Knoevenagel reaction can lead to isomerization of the existing double bonds. 3. Isomerization during workup or purification: Exposure to acid, base, or heat can cause isomerization. | 1. Optimize Wittig/HWE conditions: - Use unstabilized or semi-stabilized ylides for Z-selectivity in the Wittig reaction. - Employ specific phosphonium salts and bases known to favor Z-alkene formation.[2][8] - For HWE reactions, the choice of phosphonate and base is critical. 2. Control Knoevenagel conditions: - Use mild bases (e.g., piperidine, potassium carbonate) and control the reaction temperature to minimize isomerization.[9] - Consider a catalyst-free, water-mediated Knoevenagel condensation to reduce side reactions.[10] 3. Mild workup and purification: - Use neutral or slightly acidic conditions during extraction and washing steps. - Employ purification techniques that avoid high temperatures, such as flash column chromatography at room temperature. |
| Formation of positional isomers of the double bonds. | Isomerization under strongly basic or acidic conditions: Prolonged exposure to harsh conditions can cause migration of the double bonds. | - Maintain neutral pH throughout the synthesis and purification process wherever possible. - Minimize reaction times, especially when using strong bases or acids. |
| Difficulty in separating the desired (2E,6Z,8E)-isomer from other isomers. | Similar polarities of the isomers: The geometric isomers of spilanthol can have very similar physical properties, making them difficult to separate by standard column chromatography. | - Preparative HPLC: This is a highly effective method for separating closely related isomers.[4] - Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the purification of spilanthol.[4] - Solid-Phase Extraction (SPE): SPE on C18 material can be used for purification and enrichment of the desired isomer.[11] |
| Low yield in the final amidation step. | 1. Poor activation of the carboxylic acid: Inefficient conversion of the deca-2,6,8-trienoic acid to a more reactive species (e.g., acid chloride or active ester). 2. Steric hindrance: The isobutyl amine may have difficulty accessing the activated carbonyl group. | 1. Choose an appropriate activating agent: - Convert the carboxylic acid to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride under mild conditions.[12] - Use coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole). 2. Optimize reaction conditions: - Ensure anhydrous conditions, as water can hydrolyze the activated acid. - The reaction can be carried out at room temperature or slightly elevated temperatures to overcome steric hindrance, but monitor for isomerization. |
Experimental Protocols
Stereoselective Wittig Reaction for (Z)-Alkene Formation
This protocol is a general guideline for a Wittig reaction aimed at producing a Z-alkene, a critical step in establishing the stereochemistry at the C6-C7 position of spilanthol.
-
Ylide Generation:
-
A suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to form the ylide.
-
-
Reaction with Aldehyde:
-
A solution of the corresponding aldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
-
Workup and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.[13]
-
Amidation of Deca-2,6,8-trienoic Acid
This protocol describes the final step of the synthesis, the formation of the amide bond.
-
Acid Chloride Formation:
-
To a solution of (2E,6Z,8E)-deca-2,6,8-trienoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C, oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) are added.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
-
Amide Formation:
-
The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C.
-
A solution of isobutylamine (1.5 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
-
Workup and Purification:
-
The reaction is quenched with water.
-
The organic layer is separated, washed sequentially with dilute hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), and brine.
-
The organic layer is dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel.
-
Visualizations
References
- 1. WO2018018113A1 - Method for producing spilanthol and analogues, thus produced spilanthol and analogues - Google Patents [patents.google.com]
- 2. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)-3'-oxobut-1''-en-2-ylthio)-3-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP2236489A1 - Method for production of (2e,6z,8e)-n-isobutyl-2,6,8-decatrienamide (spilanthol), and foods, beverages, cosmetics and pharmaceutical preparations each comprising the compound - Google Patents [patents.google.com]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. delval.edu [delval.edu]
Long-term storage conditions for preserving Spilanthol bioactivity.
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and experimental use of Spilanthol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of Spilanthol?
A1: For long-term preservation of bioactivity, Spilanthol, particularly in ethanolic extracts, should be stored at low temperatures. Studies have shown that Spilanthol is stable in ethanolic extracts for over 6 months when stored at -80°C, -20°C, and even at room temperature (25°C).[1] However, for maximum stability and to minimize potential degradation, storage at -20°C or -80°C is highly recommended. For dried plant material (like Acmella oleracea), storage at 40°C has been studied, and while Spilanthol was still present after 195 days, its concentration decreased, indicating that elevated temperatures can lead to degradation over time.[2][3]
Q2: How does light exposure affect Spilanthol stability?
A2: Spilanthol is known to be sensitive to light.[4] To prevent photo-oxidation, it is crucial to store both Spilanthol solutions and the raw plant material in dark conditions or in amber-colored vials.[2] Exposure to UV-B irradiation can lead to the formation of degradation products.[4]
Q3: Which solvent is best for storing Spilanthol?
A3: Ethanol is an excellent solvent for both extracting and storing Spilanthol.[1] Spilanthol is most efficiently extracted in solvents containing greater than 75% ethanol and demonstrates good stability in these extracts.[1] Since Spilanthol is amphiphilic, it can be extracted with a range of solvents from hexane to methanol-water mixtures.[5] However, for long-term storage, ethanolic solutions are well-documented for their ability to preserve Spilanthol.[1]
Q4: What are the known degradation products of Spilanthol?
A4: Spilanthol is susceptible to both hydrolysis and oxidation.[4] The primary degradation product identified from oxidation by air is (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide.[4][6][7][8] This same product has also been observed after exposure to UV-B radiation.[4] Hydrolysis of the amide group can also occur under acidic or basic conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Bioactivity in Stored Spilanthol | 1. Improper Storage Temperature: Storage at room temperature or higher for extended periods can lead to degradation.[2][3] 2. Light Exposure: Spilanthol is light-sensitive and can degrade upon exposure.[4] 3. Oxidation: Exposure to air can cause oxidation.[4][6][7][8] 4. Incorrect Solvent: While soluble in various solvents, long-term stability is best in ethanol.[1] | 1. Store Spilanthol solutions at -20°C or -80°C for long-term preservation.[1] 2. Always use amber vials or wrap containers in aluminum foil to protect from light.[2] 3. Purge storage vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure. 4. Use ethanol (ideally >75%) for preparing stock solutions for long-term storage.[1] |
| Inconsistent Results in Bioassays | 1. Spilanthol Degradation: The active concentration may be lower than expected. 2. Inaccurate Quantification: The initial concentration of the Spilanthol stock may be incorrect. 3. Solvent Effects: The solvent used to dissolve Spilanthol may interfere with the assay. | 1. Before starting a new set of experiments, verify the integrity of your Spilanthol stock using an analytical method like HPLC. 2. Re-quantify your Spilanthol stock solution. A detailed HPLC quantification protocol is provided below. 3. Run a solvent control in your bioassay to account for any effects of the vehicle. |
| Low Yield During Extraction | 1. Inefficient Extraction Method: Maceration or simple solvent soaks may not be sufficient. 2. Inappropriate Solvent: The chosen solvent may not be optimal for extracting Spilanthol from the plant matrix. 3. Low Quality Plant Material: The concentration of Spilanthol can vary depending on the plant part and cultivation conditions.[9][10] | 1. Consider more robust extraction techniques like Soxhlet extraction, ultrasound-assisted extraction, or supercritical CO2 extraction.[8][11] 2. Use ethanol or hydroethanolic mixtures (>75% ethanol) for efficient extraction.[1] 3. Use the flower heads of Acmella oleracea, as they have the highest reported concentrations of Spilanthol.[9] |
Summary of Spilanthol Stability Data
| Storage Condition | Solvent | Duration | Stability Outcome | Reference |
| -80°C, -20°C, 25°C | Ethanol (>75%) | > 6 months | Stable | [1] |
| 40°C | N/A (Dried Plant Material) | 195 days | Gradual decrease in concentration | [2][3] |
| Exposure to Air | Various | Not specified | Oxidation to (2E,7Z)-6,9-endoperoxy-N-(2-methylpropyl)-2,7-decadienamide | [6][7][8] |
| Exposure to Light/UV-B | Various | Not specified | Degradation, formation of endoperoxide product | [4] |
Detailed Experimental Protocols
Protocol 1: Quantification of Spilanthol using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods described for the analysis of Spilanthol in plant extracts.[5]
1. Materials and Reagents:
-
Spilanthol standard (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 column
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Spilanthol standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the extract or sample to be analyzed.
-
Dissolve the sample in a known volume of methanol.
-
Vortex thoroughly and sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 93:7 v/v or 1:1 v/v).[5] The exact ratio may need to be optimized for your system.
-
Flow Rate: 0.5 mL/min.[5]
-
Detection Wavelength: 237 nm.[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the Spilanthol peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of Spilanthol in the sample using the calibration curve.
Protocol 2: In Vitro Anti-Inflammatory Bioassay (Nitric Oxide Inhibition)
This protocol is based on the known anti-inflammatory mechanism of Spilanthol involving the inhibition of nitric oxide (NO) production in macrophages.[9][]
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare different concentrations of Spilanthol (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium. Remember to prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Spilanthol).
-
Remove the old medium and pre-treat the cells with the Spilanthol solutions and controls for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours.
3. Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Data Analysis:
-
Calculate the percentage of NO inhibition for each Spilanthol concentration relative to the LPS-only treated cells.
-
It is also advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[13]
Visualizations
Caption: Workflow for Spilanthol Quantification using HPLC.
References
- 1. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthetic Spilanthol: A 1H-NMR and 13C-NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectral data of Spilanthol, a bioactive N-isobutylamide, to confirm the successful synthesis of the target molecule. The structural elucidation of synthetic compounds is unequivocally established when their spectral data, such as 1H-NMR and 13C-NMR, are identical to those of the natural, authenticated compound.
Introduction to Spilanthol
Spilanthol, chemically known as (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, is the primary pungent principle found in plants of the Acmella oleracea species.[1] Its unique chemical structure is responsible for its diverse biological activities, including analgesic, anti-inflammatory, and insecticidal properties, making it a molecule of significant interest in pharmaceutical and cosmetic research. The confirmation of its specific isomeric structure is critical, as any variation can lead to a significant loss of biological activity.
Comparative NMR Data for Structural Confirmation
The definitive method for confirming the structure of a synthesized molecule is to compare its 1H and 13C-NMR spectra with those of a known, authentic sample. For Spilanthol, the reference data from the natural product provides the benchmark for this comparison. A successful synthesis will yield a compound with identical chemical shifts and coupling constants.
Table 1: 1H-NMR Data for Natural Spilanthol (Reference) (Data sourced from Nakatani and Nagashima, 1992)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-H | 5.82 | d | 15.0 |
| 3-H | 6.85 | dt | 15.0, 7.5 |
| 4-H | 2.25 | q | 7.5 |
| 5-H | 2.15 | q | 7.5 |
| 6-H | 5.55 | t | 10.5 |
| 7-H | 5.95 | t | 10.5 |
| 8-H | 6.30 | dd | 15.0, 10.5 |
| 9-H | 5.75 | dq | 15.0, 7.0 |
| 10-H | 1.00 | t | 7.0 |
| 1'-H | 3.15 | t | 6.5 |
| 2'-H | 1.80 | m | - |
| 3'-H | 0.90 | d | 6.5 |
| NH | 5.90 | br s | - |
Table 2: 13C-NMR Data for Natural Spilanthol (Reference) (Data sourced from Nakatani and Nagashima, 1992)
| Position | Chemical Shift (δ, ppm) |
| 1 | 166.5 |
| 2 | 123.5 |
| 3 | 143.0 |
| 4 | 32.5 |
| 5 | 28.0 |
| 6 | 129.0 |
| 7 | 128.5 |
| 8 | 126.0 |
| 9 | 135.0 |
| 10 | 14.0 |
| 1' | 47.0 |
| 2' | 28.5 |
| 3' | 20.0 |
Experimental Protocol for NMR Data Acquisition
To ensure accurate comparison, the following experimental protocol for acquiring 1H and 13C-NMR spectra is recommended:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent for Spilanthol.
-
Sample Preparation: Dissolve 5-10 mg of the synthetic Spilanthol in approximately 0.5-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
1H-NMR Acquisition:
-
Acquire at least 16 scans.
-
Use a spectral width of approximately 12 ppm.
-
Employ a relaxation delay of at least 1 second.
-
-
13C-NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a spectral width of approximately 220 ppm.
-
Employ a relaxation delay of at least 2 seconds.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may range from several hundred to a few thousand scans depending on the sample concentration.
-
Workflow for Structural Confirmation
The logical workflow for confirming the structure of synthetic Spilanthol is outlined below. This process ensures a systematic and thorough verification of the synthesized product.
Conclusion
The successful synthesis of Spilanthol is confirmed by the exact match of the 1H and 13C-NMR spectra of the synthetic product with the reference data from the natural compound. Any discrepancies in chemical shifts, multiplicities, or coupling constants would indicate the presence of impurities, an incorrect isomer, or a different compound altogether, necessitating further purification or a revision of the synthetic strategy. This rigorous spectroscopic comparison is an indispensable step in the development of Spilanthol-based products for research and commercial applications.
References
Spilanthol vs. Capsaicin: A Comparative Analysis of Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of spilanthol and capsaicin, two naturally occurring compounds with significant potential in pain management. By examining their mechanisms of action, quantitative potency, and the experimental methods used for their evaluation, this document aims to provide a valuable resource for researchers in the field of analgesic drug development.
Mechanisms of Analgesic Action
Spilanthol and capsaicin elicit their analgesic effects through distinct, yet partially overlapping, molecular pathways. While capsaicin's mechanism is well-characterized, spilanthol appears to exert its effects through a multi-target approach.
Spilanthol: An N-alkylamide found in plants of the Acmella oleracea species, spilanthol is traditionally used for its numbing and pain-relieving properties.[1] Its analgesic action is believed to be multifactorial:
-
Modulation of TRP Channels: Spilanthol has been shown to interact with Transient Receptor Potential (TRP) channels, which are crucial in nociception. While not as potent a TRPV1 agonist as capsaicin, it may modulate the activity of other TRP channels, such as TRPA1, contributing to its analgesic and sensory effects.
-
Cannabinoid Receptor Interaction: There is evidence to suggest that spilanthol interacts with the endocannabinoid system, specifically showing some affinity for the CB2 receptor.[2] This interaction could contribute to its anti-inflammatory and analgesic properties.
-
COX Inhibition: Studies have indicated that spilanthol can inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, inflammatory mediators that sensitize nociceptors.[3] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
Capsaicin: The pungent compound in chili peppers, capsaicin is a well-established analgesic agent. Its mechanism of action is primarily centered on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel:[4]
-
TRPV1 Agonism: Capsaicin is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4]
-
Depolarization and Desensitization: Initial activation of TRPV1 by capsaicin leads to an influx of calcium and sodium ions, causing neuronal depolarization and the sensation of burning pain.[4]
-
Defunctionalization: Prolonged or repeated application of capsaicin leads to a desensitization of TRPV1-expressing neurons. This "defunctionalization" results in a long-lasting analgesic effect by rendering these neurons less responsive to painful stimuli.
Data Presentation: A Comparative Overview of Analgesic Potency
| Compound | Assay | Species | Dose/Concentration | Effect | Citation |
| Spilanthol | Acetic Acid-Induced Writhing | Mice | 100 mg/kg | 46.9% inhibition | [3] |
| Acetic Acid-Induced Writhing | Mice | 200 mg/kg | 51.0% inhibition | [3] | |
| Acetic Acid-Induced Writhing | Mice | 400 mg/kg | 65.6% inhibition | [3] | |
| Hot Plate Test | Mice | 30 mg/kg (i.p.) | Significant antinociceptive effect | [2] | |
| Capsaicin | Acetic Acid-Induced Writhing | Rats | 1.25 mg/kg (s.c.) | ~50% reduction in writhes | |
| Hot Plate Test | Rats | 3 mg/kg (s.c.) | Significant increase in latency | ||
| Orofacial Test | Rats | 1.5 µg (s.c.) | Peak grooming response | ||
| Neuropathic Pain Model | Rats | 10 µg (intraplantar) | Attenuation of mechanical hypersensitivity |
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays cited are provided below. These protocols are essential for the accurate assessment and comparison of analgesic compounds.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain used to evaluate peripheral analgesic activity.
-
Animals: Male albino mice (20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.
-
Drug Administration: Test compounds (spilanthol or capsaicin) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses. A standard analgesic like acetylsalicylic acid can be used as a positive control.
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 ml/kg body weight) is injected intraperitoneally to induce writhing.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100
Hot Plate Test
The hot plate test is a common method to assess central analgesic activity by measuring the reaction time to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats are used for this assay.
-
Baseline Latency: Before drug administration, the baseline reaction time of each animal is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compounds are administered to the animals.
-
Post-treatment Latency: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency period is calculated as an index of analgesia. The results are often expressed as the mean reaction time ± SEM for each group.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for the analgesic action of Spilanthol.
Caption: Signaling pathway for the analgesic action of Capsaicin.
Experimental Workflow
Caption: A generalized experimental workflow for in vivo analgesic assays.
References
Assessing the Cross-Reactivity of Spilanthol with CB1 and CB2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Spilanthol's interaction with cannabinoid receptors CB1 and CB2. Due to the limited availability of quantitative data for pure Spilanthol, this document synthesizes findings from studies on Spilanthol-containing extracts and in silico models, and presents them alongside comprehensive data for well-characterized cannabinoid receptor ligands. This allows for an informed, albeit preliminary, evaluation of Spilanthol's potential cannabinoid activity.
Executive Summary
Data Presentation: Comparative Ligand-Receptor Interactions
The following tables summarize the binding affinities (Kᵢ) and functional activities (EC₅₀ or % activation) of Spilanthol (as reported for extracts), alongside a panel of standard cannabinoid receptor modulators.
Table 1: CB1 Receptor Binding Affinities and Functional Data
| Compound | Type | Kᵢ (nM) | Functional Activity (EC₅₀/Effect) |
| Spilanthol | N-Alkylamide | Data Not Available | In silico docking suggests interaction |
| Anandamide (AEA) | Endocannabinoid Agonist | 89 | Partial Agonist |
| 2-AG | Endocannabinoid Agonist | 472[1][2] | Full Agonist |
| Δ⁹-THC | Phytocannabinoid Agonist | ~25-41[3][4] | Partial Agonist |
| WIN 55,212-2 | Synthetic Agonist | 1.9 - 62.3[3][5][6] | Full Agonist |
| CP 55,940 | Synthetic Agonist | 0.58 - 5.0[7][8][9] | Full Agonist |
| Rimonabant (SR141716A) | Synthetic Antagonist/Inverse Agonist | ~1-2 | Antagonist/Inverse Agonist |
Table 2: CB2 Receptor Binding Affinities and Functional Data
| Compound | Type | Kᵢ (nM) | Functional Activity (EC₅₀/Effect) |
| Spilanthol (in extract) | N-Alkylamide | Data Not Available | 78.5% Agonist Activation |
| Anandamide (AEA) | Endocannabinoid Agonist | 371 | Partial Agonist |
| 2-AG | Endocannabinoid Agonist | 1400[1][2] | Full Agonist |
| Δ⁹-THC | Phytocannabinoid Agonist | ~35 | Partial Agonist |
| WIN 55,212-2 | Synthetic Agonist | 0.28 - 3.3[5][6][10] | Full Agonist |
| CP 55,940 | Synthetic Agonist | 0.68 - 2.8[7][8] | Full Agonist |
| SR144528 | Synthetic Antagonist/Inverse Agonist | 0.6[11][12][13][14][15] | Antagonist/Inverse Agonist |
Experimental Protocols
Detailed methodologies for the key experimental assays used to characterize cannabinoid receptor ligands are provided below.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the CB1 or CB2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: [³H]CP 55,940 or another high-affinity cannabinoid agonist/antagonist.
-
Test compound (e.g., Spilanthol) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-radiolabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 and CB2 receptors are Gᵢ/ₒ-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Objective: To determine the potency (EC₅₀) and efficacy of a test compound as an agonist or antagonist at the CB1 or CB2 receptor.
Materials:
-
Cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK-293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., Spilanthol) at various concentrations.
-
Reference agonist (e.g., WIN 55,212-2).
-
Reference antagonist (e.g., Rimonabant for CB1, SR144528 for CB2).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure for Agonist Testing:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal efficacy from the curve.
Procedure for Antagonist Testing:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of a reference agonist (e.g., EC₈₀ of WIN 55,212-2).
-
Stimulate the cells with a fixed concentration of forskolin.
-
Follow steps 4-6 from the agonist testing procedure.
-
Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP production.
-
Determine the IC₅₀ or Kₑ value for the antagonist.
Mandatory Visualizations
Signaling Pathway of CB1/CB2 Receptors
Caption: Agonist activation of Gᵢ/ₒ-coupled CB1/CB2 receptors inhibits adenylyl cyclase, reducing cAMP levels.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for determining binding affinity using a radioligand displacement assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for assessing functional activity via a cAMP inhibition assay.
Conclusion
The available evidence suggests that Spilanthol is a promising candidate for further investigation as a CB2 receptor agonist. The strong agonist effect observed in studies with Acmella oleracea extracts indicates a potential for immunomodulatory and anti-inflammatory applications, which are characteristic of CB2 receptor activation. However, the lack of definitive binding affinity data for pure Spilanthol at both CB1 and CB2 receptors necessitates further research to fully characterize its pharmacological profile and selectivity. Future studies employing radioligand binding assays and functional assays with isolated Spilanthol are crucial to elucidate its precise mechanism of action and to accurately assess its therapeutic potential. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers designing and interpreting such studies.
References
- 1. 2-Arachidonylglycerol | Non-selective Cannabinoid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. 2-Arachidonylglycerol | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 3. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 4. cannakeys.com [cannakeys.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CP 55,940 - Wikipedia [en.wikipedia.org]
- 8. glpbio.com [glpbio.com]
- 9. CP 55,940 | CAS 83002-04-4 | CP55940 | Tocris Bioscience [tocris.com]
- 10. Win 55212-2 | 131543-22-1 | Benchchem [benchchem.com]
- 11. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SR-144,528 - Wikipedia [en.wikipedia.org]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Insecticidal Efficacy of N-(2-methylpropyl)deca-2,6,8-trienamide versus Synthetic Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of the naturally derived N-alkylamide, N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as spilanthol, against a range of synthetic insecticides. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action.
Quantitative Efficacy Comparison
The insecticidal activity of this compound (spilanthol) has been evaluated against several insect species and compared with various classes of synthetic insecticides. The following tables summarize the available quantitative data from key studies.
| Insect Species | Compound/Insecticide | Efficacy Metric | Value | Source |
| Plutella xylostella (Diamondback Moth) | This compound (Spilanthol) | LC50 | 1.49 g/L | [1][2][3][4] |
| Deltamethrin (Pyrethroid) | LC50 | 11.75 g/L | [1][2][3][4] | |
| Periplaneta americana (American Cockroach) | This compound (Spilanthol) | Potency Ratio vs. Carbaryl | 1.3x more toxic | [5] |
| This compound (Spilanthol) | Potency Ratio vs. Bioresmethrin | 2.6x more toxic | [5] | |
| This compound (Spilanthol) | Potency Ratio vs. Lindane | 3.8x more toxic | [5] | |
| Musca domestica (House Fly) | Deltamethrin (Pyrethroid) | LC50 (24h) | 0.44 ppm | [6] |
| Indoxacarb (Oxadiazine) | LC50 (24h) | 0.71 ppm | [6] | |
| Abamectin (Avermectin) | LC50 (24h) | 1.45 ppm | [6] | |
| Methomyl (Carbamate) | LC50 (24h) | 3.74 ppm | [6] | |
| Spinosad (Spinosyn) | LC50 (24h) | 10.27 ppm | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following sections describe the protocols used in the cited research.
Leaf Dip Bioassay for Plutella xylostella
This method is commonly used to assess the toxicity of insecticides to leaf-eating insects.
-
Preparation of Test Solutions: A series of concentrations of this compound and the synthetic insecticide (e.g., deltamethrin) are prepared. A control solution, typically containing the solvent and a wetting agent, is also prepared.[7]
-
Leaf Treatment: Cabbage leaves, the natural food source for P. xylostella, are individually dipped into the test solutions for a standardized period (e.g., 10 seconds) with gentle agitation to ensure complete coverage.[7] The leaves are then allowed to air dry.[7]
-
Insect Exposure: Second or third instar larvae of P. xylostella are placed onto the treated leaves within a petri dish or a similar container.[7] A moist filter paper is often included to maintain humidity.[1]
-
Incubation: The containers are maintained under controlled conditions, typically at 25±2°C with a 16:8 hour (light:dark) photoperiod and 65% relative humidity.[8]
-
Mortality Assessment: Larval mortality is recorded at specified time intervals, usually 24 and 48 hours after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.[9]
-
Data Analysis: The mortality data is used to calculate the lethal concentration (LC50), which is the concentration of the insecticide that causes 50% mortality of the test population.[1][2][3][4]
Topical Application Bioassay for Periplaneta americana and Musca domestica
This method is employed to determine the intrinsic toxicity of a compound by direct application to the insect's body.
-
Insect Immobilization: Adult insects are briefly anesthetized, often using carbon dioxide or by chilling, to facilitate handling.
-
Preparation of Dosing Solutions: The test compounds are dissolved in a volatile solvent, such as acetone, to prepare a range of concentrations.[10]
-
Application: A precise volume (e.g., 0.5-1.0 µL) of the dosing solution is applied to a specific location on the insect's body, typically the dorsal thorax, using a micro-applicator.[10][11] This ensures a consistent dose is delivered to each insect.[11]
-
Observation: After application, the insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: The results are used to determine the lethal dose (LD50), the dose required to kill 50% of the treated insects.
Signaling Pathways and Mechanism of Action
This compound is a neurotoxic insecticide that primarily targets the insect's nervous system.[12] Electrophysiological studies have shown that it causes immediate hyperexcitation followed by a complete inhibition of nerve activity, leading to paralysis and death.[8] The proposed mechanism involves the modulation of key ion channels.
Proposed Neurotoxic Mechanism of this compound
Caption: Proposed mechanism of neurotoxicity for this compound in insects.
The diagram above illustrates the dual proposed mechanism of action of spilanthol on the insect nervous system. It is believed to modulate voltage-gated sodium channels, leading to an increased influx of sodium ions and prolonged depolarization of the nerve membrane.[12][13] Simultaneously, it may act as an antagonist at GABA receptors, inhibiting the influx of chloride ions which would normally have an inhibitory effect on nerve signaling.[13] The combined effect of these actions is a state of neuronal hyperexcitation, leading to paralysis and eventual death of the insect.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing and comparing the efficacy of insecticides.
Caption: A generalized workflow for conducting insecticide bioassays.
This workflow highlights the key steps involved in generating the quantitative data presented in this guide, from insect rearing and preparation of test solutions to the final data analysis and comparison of insecticidal efficacy.
References
- 1. masujournal.org [masujournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal Toxicity of Spilanthol from Spilanthes acmella Murr. against Plutella xylostella L. [scirp.org]
- 4. [PDF] Insecticidal Toxicity of Spilanthol from Spilanthes acmella Murr. against Plutella xylostella L. | Semantic Scholar [semanticscholar.org]
- 5. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 6. scialert.net [scialert.net]
- 7. irac-online.org [irac-online.org]
- 8. entomoljournal.com [entomoljournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 12. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Spilanthol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Spilanthol, a naturally occurring N-alkylamide, with a focus on its most abundant and active isomer, (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. While several geometric isomers of Spilanthol exist, the (2E,6Z,8E) configuration is considered to possess the most significant biological activity[1]. This document summarizes key quantitative data on its insecticidal and anti-inflammatory properties, details the experimental protocols for these bioassays, and illustrates the key signaling pathways modulated by Spilanthol.
Data Presentation: Bioactivity of Spilanthol
The following table summarizes the quantitative data on the primary biological activities of Spilanthol. It is important to note that the majority of published research focuses on the naturally dominant (2E,6Z,8E)-isomer. Comparative data for other geometric isomers is currently limited in publicly available literature.
| Bioactivity | Test Organism/Cell Line | Parameter | Value | Reference |
| Insecticidal Activity | Plutella xylostella (Diamondback Moth) | LC₅₀ | 1.49 g/L | --INVALID-LINK--[2][3] |
| Anti-inflammatory Activity | RAW 264.7 (Murine Macrophage) | IC₅₀ (Nitric Oxide Inhibition) | ~90 µM | --INVALID-LINK--[4] |
| Cytotoxic Activity | SCC9 (Oral Cancer Cell Line) | IC₅₀ | 113.95 µg/mL (Flower Essential Oil) | --INVALID-LINK--[5] |
| Cytotoxic Activity | HEK293 (Human Embryonic Kidney) | IC₅₀ | 260 µg/mL | --INVALID-LINK--[6] |
Experimental Protocols
Insecticidal Bioassay: Leaf Dip Method for Plutella xylostella
This protocol is a standard method for determining the efficacy of insecticides against leaf-eating insects like the diamondback moth.
Materials:
-
Cabbage or mustard plants (untreated with pesticides)
-
Second or third instar larvae of Plutella xylostella
-
Spilanthol isomer solutions of varying concentrations
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100) as a control
-
Petri dishes or similar ventilated containers
-
Filter paper
-
Forceps
-
Micropipettes
Procedure:
-
Prepare a series of dilutions of the Spilanthol isomer in distilled water containing a surfactant.
-
Excise leaf discs of a uniform size from the host plant.
-
Using forceps, dip each leaf disc into a test solution for approximately 10-30 seconds, ensuring complete immersion.
-
Allow the treated leaf discs to air dry on a clean, non-absorbent surface.
-
Place a piece of moistened filter paper at the bottom of each petri dish to maintain humidity.
-
Once dry, place one treated leaf disc into each petri dish.
-
Introduce a set number of larvae (e.g., 10-20) into each petri dish.
-
Seal the petri dishes and incubate them at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16:8 light:dark).
-
Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Calculate the lethal concentration (LC₅₀), the concentration that causes 50% mortality of the test population, using probit analysis.
Anti-inflammatory Bioassay: Nitric Oxide Inhibition in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Spilanthol isomer solutions of varying concentrations dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the Spilanthol isomers in cell culture medium.
-
Pre-treat the cells with the different concentrations of the Spilanthol isomers for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To determine the nitrite concentration (a stable product of NO), mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each concentration of the Spilanthol isomer and determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathway Modulation
Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.
Caption: Spilanthol's anti-inflammatory mechanism of action.
This guide serves as a foundational resource for understanding the bioactivity of Spilanthol. Further research into the synthesis and comparative testing of its various isomers is warranted to fully elucidate their structure-activity relationships and potential for therapeutic and other applications.
References
- 1. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticidal Toxicity of Spilanthol from Spilanthes acmella Murr. against Plutella xylostella L. [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of anticancer potential of Spilanthes paniculata leaf and flower essential oil using annexin V and orosphere formation in oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: HPLC vs. HNMR for Accurate Spilanthol Quantification
For researchers, scientists, and drug development professionals vested in the analysis of Spilanthol, the pungent bioactive compound from Spilanthes acmella, selecting the optimal analytical technique is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR) for the precise quantification of Spilanthol, supported by experimental data and detailed protocols.
This comparison delves into the performance of both methods, offering a clear perspective on their respective strengths and weaknesses in the context of natural product analysis. While HPLC is a well-established and highly sensitive chromatographic technique, quantitative ¹H-NMR (qHNMR) has emerged as a powerful, non-destructive spectroscopic method.
Quantitative Performance: A Side-by-Side Comparison
The selection of an analytical method hinges on its quantitative performance characteristics. Below is a summary of validation parameters for HPLC and ¹H-NMR in the context of Spilanthol quantification, compiled from published studies.
| Parameter | HPLC-MS/MS | ¹H-NMR |
| Limit of Detection (LOD) | 0.27 µM[1] | ~10 µM[2][3] |
| Limit of Quantification (LOQ) | 0.45 µM[1] | Dependent on desired accuracy and experiment time[2][3] |
| Linearity Range | 0.45 - 450 µM[1] | Wide dynamic range, reported as 5000:1 for general natural products[2][3] |
| Precision (RSD) | ≤ 2% (intermediate precision)[1] | Typically ≤ 2% |
| Accuracy (Recovery/RE) | RE lower than 7.5% | High accuracy, as it's a primary ratio method |
| Analysis Time per Sample | ~10-30 minutes | ~5-15 minutes (for acquisition) |
| Need for Identical Standard | Yes | No (can use a certified internal standard) |
| Sample Destruction | Yes | No |
Experimental Workflows: From Sample to Result
To provide a practical understanding of both methodologies, the following diagrams illustrate the typical experimental workflows for Spilanthol quantification using HPLC and ¹H-NMR.
Detailed Experimental Protocols
For reproducible and accurate results, the following detailed experimental protocols are provided.
HPLC Method for Spilanthol Quantification
This protocol is based on a validated HPLC-esiMS method.
1. Sample Preparation:
-
Extraction: Extract Spilanthol from the plant material (e.g., flowers of Spilanthes acmella) using ethanol.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 series HPLC system or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often used. An isocratic mobile phase of 93:7 acetonitrile:water has also been reported.[4]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.
-
Detector: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Detection Wavelength (for HPLC-UV): 237 nm.[4]
3. Data Analysis:
-
Calibration Curve: Prepare a series of standard solutions of purified Spilanthol of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of Spilanthol in the sample by interpolating its peak area on the calibration curve.
¹H-NMR Method for Spilanthol Quantification
This protocol outlines a general procedure for quantitative ¹H-NMR (qHNMR).
1. Sample Preparation:
-
Extraction and Drying: Extract Spilanthol from the plant material and dry the extract completely to remove any residual solvents.
-
Weighing: Accurately weigh a known amount of the dried extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
2. ¹H-NMR Spectroscopy:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is crucial for accurate integration.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150 for high accuracy).
3. Data Analysis:
-
Processing: Apply phasing and baseline correction to the acquired spectrum.
-
Signal Selection: Choose well-resolved signals for both Spilanthol and the internal standard that do not overlap with other signals in the spectrum.
-
Integration: Carefully integrate the selected signals.
-
Calculation: Calculate the concentration of Spilanthol using the following formula:
Conclusion: Choosing the Right Tool for the Job
Both HPLC and ¹H-NMR are powerful techniques for the quantification of Spilanthol, each with its own set of advantages.
-
HPLC offers superior sensitivity, making it the method of choice for detecting and quantifying trace amounts of Spilanthol. Its established protocols and widespread availability make it a reliable workhorse in many analytical laboratories.
-
¹H-NMR , on the other hand, provides a rapid and non-destructive method of quantification that does not require a pure standard of the analyte. Its ability to provide structural information simultaneously with quantitative data is a significant advantage, particularly in the analysis of complex natural product extracts. The accuracy of qHNMR as a primary ratio method is a key benefit for the certification of reference materials.
Ultimately, the choice between HPLC and ¹H-NMR will depend on the specific requirements of the analysis, including the expected concentration of Spilanthol, the availability of a pure standard, and the need for sample preservation. For routine quality control with established protocols and available standards, HPLC is highly efficient. For rapid quantification, analysis of precious samples, and situations where a pure standard is unavailable, ¹H-NMR presents a compelling alternative. In many research and development settings, the complementary use of both techniques can provide the most comprehensive and reliable analytical data.
References
Safety Operating Guide
Essential Safety and Handling Guide for N-(2-methylpropyl)deca-2,6,8-trienamide (Spilanthol)
For Immediate Reference by Laboratory and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of N-(2-methylpropyl)deca-2,6,8-trienamide, commonly known as Spilanthol. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Summary of Key Safety Data
Proper personal protective equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation.[1][2][3] |
| Protective Clothing | Laboratory coat or a chemical-resistant suit.[1] | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[4] A respirator may be required if ventilation is inadequate.[1][3] | Prevents inhalation, which may cause respiratory irritation.[1][2][4] |
Hazard Identification and First Aid
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1][2]
First Aid Procedures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][4][5]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[1][2][4][5] Remove contaminated clothing. If irritation persists, consult a physician.[3]
-
After eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][4][5]
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[5]
Operational Plan for Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Inspect gloves for any signs of damage before use.[1]
-
Dispensing: When transferring the substance, avoid generating dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, national, and international regulations.[2]
Procedure for Disposal:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.
-
Disposal Method: Contact a licensed professional waste disposal service. One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Environmental Precaution: Do not allow the product to enter drains or waterways.[1][4]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
